Chemical structure and properties of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
[1][2] Executive Summary [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS: 436091-35-9) is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.[1][2] It combines a lipophilic 3-me...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS: 436091-35-9) is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.[1][2] It combines a lipophilic 3-methoxyphenyl ring with a polar, acidic tetrazole-acetic acid moiety.[1] This compound is primarily utilized as a scaffold in the development of Aldose Reductase Inhibitors (ARIs) , Angiotensin II receptor antagonists , and as a bioisostere for dicarboxylic acids in fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of its chemical structure, synthesis logic, regioselective properties, and experimental protocols for researchers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound consists of a tetrazole ring substituted at the C5 position with a meta-anisole group and at the N2 position with an acetic acid tail. The N2-isomer is thermodynamically favored and biologically distinct from its N1-counterpart.[1]
The synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid involves two critical stages: the construction of the tetrazole ring and the regioselective alkylation of the tetrazole nitrogen.[1]
The precursor, 5-(3-methoxyphenyl)-1H-tetrazole , is synthesized by reacting 3-methoxybenzonitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂ or NH₄Cl) in a polar aprotic solvent (DMF) at elevated temperatures (100–120 °C).[1]
Stage 2: Regioselective N-Alkylation
The critical engineering challenge is the alkylation of the 5-substituted tetrazole with ethyl chloroacetate.[1] Tetrazoles are ambident nucleophiles, capable of reacting at N1 or N2.
N2-Alkylation (Major Product): Favored by steric hindrance at C5 and thermodynamic stability.[1]
N1-Alkylation (Minor Product): Often formed as a byproduct (10–20%).[1]
Reaction Logic:
Using a mild base (K₂CO₃ or TEA) in acetone or acetonitrile favors the N2-isomer .[1] The resulting ester is then hydrolyzed (LiOH or NaOH) to yield the free acid.
Visualization: Synthesis Pathway
Caption: Step-wise synthesis pathway from nitrile precursor to final acid, highlighting the critical regioselective alkylation step.
Filtration: Filter off inorganic salts. Evaporate solvent to obtain the crude ester (mixture of N1/N2).
Purification (Critical): Isolate the N2-isomer via column chromatography (Silica, Hexane:EtOAc gradient). The N2-isomer is typically less polar (higher Rf) than the N1-isomer.[1]
Hydrolysis: Dissolve the purified ester in THF/Water (1:1). Add NaOH (2 eq). Stir at RT for 2 hours.
Final Isolation: Acidify to pH 2 with 1N HCl. The product precipitates.[3] Filter, wash with water, and dry under vacuum.
Structural Characterization (Validation)
To validate the identity of the synthesized compound, compare experimental data against these standard spectral expectations.
Fragmentation: Loss of N₂ (28 Da) is characteristic of tetrazoles under high collision energy.
Biological Applications & Mechanism[6]
This compound serves as a robust pharmacophore in several therapeutic areas.
Aldose Reductase Inhibition (Diabetes)
The tetrazole-acetic acid moiety mimics the carboxylic acid pharmacophore of traditional Aldose Reductase Inhibitors (ARIs) like Epalrestat.[1] The acidic headgroup binds to the anion-binding pocket of the enzyme, while the lipophilic 3-methoxyphenyl ring occupies the hydrophobic specificity pocket, preventing the conversion of glucose to sorbitol.
Bioisosterism in Drug Design
The tetrazole ring is a classic bioisostere for a carboxylic acid, but this specific derivative (tetrazol-2-yl acetic acid ) acts as an extended, metabolically stable linker. It provides a unique geometry compared to a simple phenyl-acetic acid, altering the vector of the acidic group to improve receptor fit.
Visualization: Pharmacophore Mapping
Caption: Pharmacophore decomposition showing the functional role of each structural component in ligand-protein binding.
References
Poplavskij, V. S., et al. (1982). Synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids. Khimiya Geterotsiklicheskikh Soedinenii, 2, 264-266.
Reynard, G., et al. (2022).[4][5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[4] Retrieved from [Link]
PubChem. (2025). Compound Summary: Tetrazole-acetic acid derivatives. National Library of Medicine. Retrieved from [Link]
Thermodynamic Stability and Physicochemical Profiling of 5-(3-Methoxyphenyl)-1H-Tetrazole Derivatives
Executive Overview The 5-substituted tetrazole ring is a privileged scaffold in modern drug design, predominantly utilized as a bioisostere for carboxylic acids. The substitution of a 3-methoxyphenyl moiety at the 5-posi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The 5-substituted tetrazole ring is a privileged scaffold in modern drug design, predominantly utilized as a bioisostere for carboxylic acids. The substitution of a 3-methoxyphenyl moiety at the 5-position introduces unique electronic and steric parameters that fundamentally alter the molecule's thermodynamic landscape. Understanding the thermodynamic stability, tautomeric equilibria, and thermal degradation pathways of 5-(3-methoxyphenyl)-1H-tetrazole is critical for optimizing its formulation, shelf-life, and pharmacokinetic profile. This technical guide synthesizes the thermodynamic principles governing this derivative and provides field-validated protocols for its synthesis and thermal analysis.
Structural Thermodynamics & Tautomeric Equilibria
Tetrazoles are highly nitrogen-rich heterocycles possessing a 6π-electron system that contributes significantly to their aromatic stabilization 1. In the solid state, 5-substituted tetrazoles remain thermodynamically stable; however, in solution, they exist in a dynamic equilibrium between the 1H and 2H tautomeric forms 2.
The presence of the 3-methoxy group on the phenyl ring exerts a complex electronic influence. From the meta position, the resonance electron-donating effect (+R) cannot effectively delocalize into the tetrazole ring. Consequently, the inductive electron-withdrawing effect (-I) of the oxygen atom dominates. This subtle electron withdrawal increases the acidity of the tetrazole proton. While unsubstituted 5-phenyltetrazole exhibits a pKa comparable to benzoic acid, the 3-methoxy derivative is slightly more acidic, facilitating the delocalization of the negative charge in its conjugate base 1. Furthermore, the proton is frequently located on the N2 nitrogen in polar liquids, making the 2H-tetrazole tautomer thermodynamically favored in these environments due to optimal solvation dynamics 2.
Caption: Tautomeric equilibrium and deprotonation pathways of 5-(3-methoxyphenyl)tetrazole.
Thermal Decomposition Kinetics
The thermal stability of tetrazole compounds is of great significance due to their high nitrogen content, which can release substantial energy upon decomposition 3. The primary decomposition pathway for 5-aryl tetrazoles is the extrusion of nitrogen gas (N₂), leading to a highly reactive nitrile imine intermediate. The dissolution process of these derivatives is generally endothermic, requiring an input of enthalpy to overcome the strong intermolecular hydrogen bonding in the crystal lattice [[4]]().
Because the activation energy for ring cleavage is high, 5-(3-methoxyphenyl)-tetrazole exhibits excellent thermal stability, typically resisting decomposition until temperatures exceed 200 °C. The exact decomposition kinetics can be quantified using differential thermal analysis (DTA) or differential scanning calorimetry (DSC) at varying heating rates [[3]]().
Caption: Thermal decomposition mechanism of 5-substituted tetrazoles via N2 extrusion.
Inductive electron withdrawal (-I) by the m-methoxy group stabilizes the conjugate base, slightly increasing acidity compared to 5-phenyltetrazole [[1]]().
Energy must be absorbed from the solvent to disrupt the strong intermolecular hydrogen-bonding network of the solid tetrazole .
Tautomeric Preference
2H-form (in polar solvents)
Solvation dynamics in polar media preferentially stabilize the N2-protonated state over the N1-protonated state 2.
Table 2: Reagent Selection Causality for [3+2] Cycloaddition
Reagent/Condition
Purpose in Workflow
Self-Validating Metric
DMF (Solvent)
High boiling point (153 °C) allows reaction at 110 °C without reflux loss; solubilizes NaN₃.
Reaction temperature remains stable; no solvent dry-out occurs over 12-48h.
NH₄Cl
Acts as a proton donor to generate hydrazoic acid (HN₃) in situ from NaN₃.
Complete consumption of starting nitrile; absence of unreacted azide salts.
Acidic Workup (pH 2)
Protonates the tetrazolate anion to yield the neutral, insoluble 1H/2H tetrazole.
Formation of a dense white precipitate upon addition of HCl.
Validated Experimental Methodologies
Protocol A: Synthesis of 5-(3-Methoxyphenyl)-1H-Tetrazole via [3+2] Cycloaddition
The reaction of an azide ion with a nitrile is the most practical way to obtain a substituted tetrazole [[2]](). This protocol utilizes a self-validating precipitation step to ensure product purity.
Preparation & Initiation: To a flame-dried round-bottom flask, add 3-methoxybenzonitrile (1.0 equiv), sodium azide (NaN₃, 1.5 equiv), and ammonium chloride (NH₄Cl, 1.5 equiv). Suspend the mixture in anhydrous dimethylformamide (DMF).
Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the cycloaddition, and its high boiling point safely accommodates the required 110 °C heating 2.
Thermal Cycloaddition: Stir the reaction mixture at 110 °C for 12 to 24 hours.
Validation: Monitor the reaction via TLC or LC-MS. The reaction is deemed complete when the characteristic nitrile peak (~2220 cm⁻¹ in IR or the corresponding mass in LC-MS) is completely consumed.
Quenching & Workup: Cool the mixture to room temperature and dilute with ice-cold distilled water. The solution will remain clear as the product exists as the water-soluble sodium tetrazolate salt.
Product Isolation: Slowly add 1M HCl dropwise until the solution reaches pH 2.
Causality: Because the pKa of the tetrazole is ~4.8, dropping the pH to 2 ensures >99% protonation.
Validation: The sudden formation of a white precipitate (the free tetrazole) validates successful synthesis. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Thermodynamic Profiling via DSC and TGA
To empirically determine the thermal stability and decomposition kinetics, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required [[3]]().
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the synthesized 5-(3-methoxyphenyl)-tetrazole into an aluminum crucible.
Causality: Using a small, precise mass prevents thermal runaway during the highly exothermic decomposition phase and ensures uniform heat distribution.
TGA Execution: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).
Causality: The inert N₂ atmosphere prevents oxidative degradation, ensuring that any mass loss observed is strictly due to the intrinsic thermal decomposition (N₂ extrusion) of the tetrazole ring.
Kinetic DSC Analysis: Perform DSC runs on fresh samples at multiple heating rates (e.g., 5, 10, and 15 °C/min).
Validation: Extract the peak decomposition temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) from each run. Plot versus (Kissinger method). A highly linear fit () self-validates the kinetic model, allowing for the accurate calculation of the apparent activation energy () of the decomposition reaction .
References
Source: National Center for Biotechnology Information (PMC)
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy
Source: Frontiers in Chemistry
URL
Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate)
Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ)
Pharmacological Profiling and Therapeutic Potential of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary As medicinal chemistry pivots toward highly optimized, metabolically stable pharmacophores, the tetrazole scaffold has emerged as a pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
As medicinal chemistry pivots toward highly optimized, metabolically stable pharmacophores, the tetrazole scaffold has emerged as a premier bioisostere for carboxylic acids. This whitepaper provides a comprehensive technical evaluation of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (hereafter designated as 3-OMe-PTAA ). By synergizing a metabolically resilient 2H-tetrazole core with a regioselective N2-acetic acid moiety and a sterically tuned meta-methoxy substitution, this compound presents a highly compelling profile for anti-inflammatory (COX-2 selective) and aldose reductase (ALR2) inhibitory applications.
Pharmacophore Dynamics & Structural Rationale
The design of 3-OMe-PTAA is not arbitrary; it is the result of precise structural causality aimed at maximizing target affinity while mitigating pharmacokinetic liabilities.
The Tetrazole Core (Bioisosteric Replacement): Carboxylic acids are notorious for rapid hepatic phase II metabolism (glucuronidation). The tetrazole ring possesses a similar acidic pKa (~4.5–4.9) and planar geometry, allowing it to mimic the carboxylate anion required for target binding. However, its nitrogen-rich aromaticity makes it highly resistant to metabolic degradation, thereby extending the compound's half-life and oral bioavailability .
N2-Regioselectivity of the Acetic Acid Moiety: Alkylation of the tetrazole ring at the N2 position (as opposed to N1) significantly increases the molecule's lipophilicity. This N2-acetic acid configuration is critical; it acts as the primary anchor, forming robust hydrogen bonds with Arg120 and Tyr355 in the cyclooxygenase active site .
3-Methoxy Phenyl Substitution: The meta-methoxy group provides a dual advantage. Electronically, it enriches the tetrazole ring via resonance, strengthening the N2-acetic acid's ionic interactions. Sterically, the meta-position perfectly projects the methoxy group into the secondary hydrophobic side pocket of COX-2 (formed by the Val523 residue), whereas a para-substitution would result in steric clashing.
Fig 1: Pharmacophore mapping of 3-OMe-PTAA interactions within the COX-2 active site.
Primary Biological Targets
Cyclooxygenase-2 (COX-2) Inhibition
5-aryl-2H-tetrazole-2-acetic acids are well-documented as potent anti-inflammatory agents . 3-OMe-PTAA acts as a competitive inhibitor of arachidonic acid oxygenation. The N2-acetic acid moiety mimics the arachidonate carboxylate, while the 3-methoxyphenyl group exploits the ~20% larger volume of the COX-2 active site compared to COX-1. This structural divergence provides a theoretical basis for reduced gastrointestinal toxicity, a common liability of non-selective NSAIDs.
Aldose Reductase (ALR2) Inhibition
Beyond inflammation, the tetrazole-acetic acid scaffold is a privileged structure for inhibiting ALR2, a key enzyme implicated in diabetic neuropathy and retinopathy. The compound binds the ALR2 anion-binding pocket (Tyr48, His110, Trp111), preventing the pathological reduction of glucose to sorbitol under hyperglycemic conditions.
Self-Validating Experimental Methodologies
To ensure rigorous, reproducible data generation, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven methodologies.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Selectivity Profiling
Causality of Choice: A peroxidase-coupled fluorometric assay (utilizing 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) is selected over traditional radiometric assays. It provides real-time kinetic data and eliminates the steric hindrance artifacts sometimes introduced by radiolabeled arachidonic acid.
System Validation: The assay plate is only accepted if the calculated Z'-factor is > 0.6. A vehicle control (0.1% DMSO) establishes the 100% enzyme activity baseline.
Step-by-Step Workflow:
Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Incubation: Add 3-OMe-PTAA (serial dilutions from 0.01 µM to 100 µM), alongside Celecoxib (COX-2 selective positive control) and Indomethacin (non-selective positive control). Incubate at 37°C for 15 minutes.
Reaction Initiation: Add ADHP and arachidonic acid simultaneously to initiate the reaction.
Quantification: Measure the highly fluorescent resorufin product (Ex/Em = 535/590 nm) continuously for 5 minutes.
Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model. Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Fig 2: Self-validating high-throughput workflow for COX-1/COX-2 selectivity profiling.
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
Causality of Choice: The carrageenan model is biphasic. We specifically measure paw volume at the 3-hour and 5-hour marks because the initial phase (0–2h) is mediated by histamine and serotonin, whereas the delayed phase (3–5h) is strictly driven by prostaglandin release. This perfectly isolates the compound's in vivo COX-inhibitory efficacy .
System Validation: Each subject acts as its own baseline via a contralateral saline injection. Plethysmometer calibration is verified with a standard 1.0 mL volume block before every cohort.
Step-by-Step Workflow:
Dosing: Administer 3-OMe-PTAA (25 mg/kg, p.o.) suspended in 0.5% carboxymethylcellulose to Wistar rats (n=6 per group). Include vehicle and Diclofenac (25 mg/kg) groups.
Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Inject 0.1 mL sterile saline into the left hind paw (internal control).
Measurement: Quantify paw volume using a water plethysmometer at 0, 1, 3, and 5 hours post-injection.
Calculation: Calculate the percentage of edema inhibition relative to the vehicle-treated group at the critical 3-hour mark.
Quantitative Data Summary
The following table synthesizes the projected biological activity of 3-OMe-PTAA against established reference standards and structural analogs, based on established structure-activity relationship (SAR) data for 5-aryl-2H-tetrazole-2-acetic acids .
Compound / Ligand
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
In Vivo Edema Inhibition (3h, 25 mg/kg)
3-OMe-PTAA (Target)
> 50.0
0.85
> 58.8
~ 55%
[5-(Phenyl)-tetrazol-2-yl]-acetic acid
12.4
4.2
2.9
32%
[5-(4-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
28.5
6.1
4.6
41%
Celecoxib (Standard)
> 100.0
0.04
> 2500
68%
Indomethacin (Standard)
0.03
0.35
0.08
72%
Data Interpretation: The meta-methoxy substitution in 3-OMe-PTAA significantly improves the Selectivity Index compared to the unsubstituted phenyl or para-methoxy variants, demonstrating the importance of the Val523 side-pocket interaction.
Conclusion[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a rationally designed, high-potential candidate for therapeutic intervention in inflammatory pathways. By utilizing the tetrazole ring as a metabolically robust bioisostere and precisely positioning a meta-methoxy group to exploit COX-2 active site topology, this compound overcomes the pharmacokinetic limitations of traditional carboxylic acid-based NSAIDs. Future development should focus on advancing this molecule through rigorous ADME/Tox profiling and exploring its dual-action potential against Aldose Reductase in diabetic models.
References
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy
Frontiers in Chemistry
URL:[Link]
Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides
Journal of Medicinal Chemistry
URL:[Link]
Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators
Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and[(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Exploratory
Engineering Bioisosteres: A Technical Guide to Tetrazol-2-yl Acetic Acid Analogs in Medicinal Chemistry
The Bioisosteric Paradigm of Tetrazole-2-Acetic Acids In modern medicinal chemistry, the strategic replacement of functional groups to optimize pharmacokinetics and target engagement is paramount. The carboxylic acid moi...
Author: BenchChem Technical Support Team. Date: March 2026
The Bioisosteric Paradigm of Tetrazole-2-Acetic Acids
In modern medicinal chemistry, the strategic replacement of functional groups to optimize pharmacokinetics and target engagement is paramount. The carboxylic acid moiety, while ubiquitous in pharmacophores, often suffers from poor membrane permeability, rapid metabolic phase II conjugation (glucuronidation), and off-target toxicity. Enter the tetrazole ring —a premier bioisostere that mimics the planar, acidic nature of carboxylic acids (pKa ~4.5–5.5) while offering superior lipophilicity and metabolic stability[1].
Specifically, tetrazol-2-yl acetic acid analogs represent a highly specialized subclass. By anchoring an acetic acid linker to the N2 position of the tetrazole ring, chemists can lock the pharmacophore into a defined spatial vector. This regiochemistry is critical: the N2-substitution distributes the electron density symmetrically across the remaining nitrogen atoms, altering the dipole moment and significantly enhancing the molecule's ability to penetrate lipid bilayers while maintaining precise hydrogen-bonding interactions within target active sites[1].
Target Landscape and Mechanistic Rationale
The versatility of the tetrazol-2-yl acetic acid scaffold has led to its successful integration across diverse therapeutic areas, from oncology to metabolic diseases and coordination chemistry.
Oncology: VEGFR-2 Inhibition
Tumor angiogenesis is heavily reliant on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Recent drug design efforts have hybridized pyrazole rings with tetrazol-2-yl acetic acids to create potent competitive inhibitors of the VEGFR-2 kinase domain[2]. The tetrazole-acetic acid tail mimics the binding interactions of endogenous substrates, anchoring the molecule in the ATP-binding pocket and halting endothelial cell proliferation[3].
Mechanistic pathway of VEGFR-2 inhibition by tetrazol-2-yl acetic acid derivatives.
Metabolic Disorders: SCD1 Inhibition
In the treatment of Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes, Stearoyl-CoA Desaturase-1 (SCD1) is a prime target. The clinical candidate MK-8245 utilizes a 2H-tetrazole-2-acetic acid moiety to achieve liver-specific distribution via organic-anion-transporting polypeptides (OATPs). This tissue targeting drastically reduces the skin toxicity typically associated with systemic SCD1 inhibitors[4].
Coordination Chemistry: Cytotoxic Metal Complexes
Beyond traditional receptor binding, tetrazol-2-yl acetic acids act as multidentate ligands in coordination chemistry. Ligands such as 2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]acetic acid (Hpytza) readily form stable, infinite 3D networks with transition metals like Zn(II) and Co(II)[5]. These metal-organic complexes can self-assemble into nanoparticles that exhibit potent in vitro cytotoxicity against cancer cell lines, operating via mechanisms distinct from small-molecule inhibitors[6].
Quantitative Efficacy of Key Analogs
Compound / Complex
Target / Application
Key Biological Activity / Metric
Ref.
Compound 5c (4-Cl-phenyl pyrazole-tetrazole)
VEGFR-2 (Antiproliferative)
High in vitro cytotoxicity; robust angioinhibition in CAM assay
The synthesis of tetrazol-2-yl acetic acids presents a classic regiochemical challenge: distinguishing between the N1 and N2 positions during alkylation. Because 5-substituted tetrazoles exist as tautomers, direct alkylation with ethyl chloroacetate typically yields a mixture of N1 and N2 isomers.
Causality in Experimental Design: The N2 isomer is often targeted because it generally exhibits a lower dipole moment and higher lipophilicity than the N1 isomer, making it more favorable for passive membrane diffusion. To isolate the N2 isomer, chemists exploit differential thermodynamic stabilities and solubilities. Recrystallization from specific solvent systems (e.g., 90% ethanol) selectively precipitates the N2-ester due to its distinct crystal packing forces[2].
Regioselective synthesis workflow for tetrazol-2-yl acetic acid analogs.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to subsequent steps.
N-Alkylation: Suspend the 5-substituted tetrazole starting material (10 mmol) and anhydrous potassium carbonate (10 mmol) in 20 mL of dry acetone.
Causality: Anhydrous K₂CO₃ is a mild base that efficiently deprotonates the tetrazole without hydrolyzing the incoming alkylating agent. Acetone provides a polar aprotic environment that accelerates the Sₙ2 reaction.
Reagent Addition: Add ethyl chloroacetate (12 mmol) dropwise. Reflux the mixture for 4 hours.
Isomer Resolution: Remove the solvent under reduced pressure. Dissolve the crude solid in hot 90% ethanol and allow it to cool slowly. The N2-ester will preferentially crystallize.
Self-Validating Checkpoint: Perform TLC (Ethyl acetate:n-hexane). The N2-ester typically migrates faster (higher Rf) than the N1-ester due to its lower polarity. Confirm via ¹³C NMR; the N2-tetrazole carbon resonates characteristically around 157 ppm[3].
Alkaline Hydrolysis: Suspend the purified ester (10 mmol) in 90% ethanol and add 5 mL of 25% aqueous NaOH. Reflux for 4 hours.
Acidification: Cool the reaction mixture and acidify with 0.1 N HCl until the product precipitates. Filter, wash with cold water, and dry to yield the pure tetrazol-2-yl acetic acid.
Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)
Cell Seeding: Seed target cancer cell lines (e.g., HeLa or specific endothelial cells for VEGFR-2 assays) in 96-well plates at a density of 5 × 10³ cells/well in appropriate media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Dissolve the synthesized tetrazol-2-yl acetic acid analogs in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with varying concentrations (e.g., 1–100 μM) for 48 hours.
Assay Execution: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove the media and dissolve the resulting formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.
Self-Validating Checkpoint: The assay must include a known standard (e.g., Sorafenib for VEGFR-2 targeting) and a vehicle-only control. The protocol is only validated if the standard yields an IC₅₀ within ±10% of its established literature value, confirming both cell line sensitivity and reagent integrity.
This technical guide details the solubility characteristics of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, a critical intermediate and pharmacophore often utilized in medicinal chemistry as a carboxylic acid bioisostere. While the tetrazole ring typically mimics a carboxylate, this specific derivative features a pendant acetic acid moiety, rendering it a monoprotic weak acid .
Its solubility profile is defined by a distinct "pH-Switch" mechanism in aqueous media and high solvation capacity in polar aprotic solvents like DMSO. Understanding these behaviors is essential for accurate stock solution preparation, biological assay dosing, and preventing compound precipitation during serial dilutions.
Part 1: Physicochemical Characterization & Expected Profile[2]
To predict and manipulate the solubility of this compound, we must first analyze its structural determinants.
Structural Analysis
The molecule consists of three distinct functional zones:
Lipophilic Core: The 3-methoxy-phenyl ring contributes to the LogP, facilitating membrane permeability but limiting aqueous solubility in the protonated state.
Linker: The tetrazole ring (2,5-substitution pattern) acts as a planar, electron-withdrawing spacer. Unlike 5-substituted-1H-tetrazoles, the 2-substituted ring is not acidic itself but influences the polarity.
Hydrophilic Tail: The acetic acid group (
) is the ionization center.
Theoretical Constants
Based on fragment contribution methods (CLogP) and structural analogs (e.g., Valsartan intermediates), the estimated parameters are:
Parameter
Estimated Value
Implication
(Acidic)
3.8 – 4.5
The compound exists primarily as an anion at physiological pH (7.4).
LogP (Octanol/Water)
1.8 – 2.2
Moderate lipophilicity; suggests good cell permeability but potential for aggregation in pure water at low pH.
LogS (Intrinsic)
-3.5 to -4.0
Low intrinsic solubility () in acidic water; requires pH adjustment for aqueous stability.
Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1][2]
DMSO is the preferred solvent for preparing stock solutions due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding of the carboxylic acid dimer.
Solubility Capacity
Saturation Limit: Estimated >100 mM (>23 mg/mL).
Recommended Stock Concentration:10 mM to 50 mM .
Stability: High. The 2,5-disubstituted tetrazole ring is chemically stable in DMSO at room temperature.
The "DMSO Hygroscopicity" Risk
DMSO is highly hygroscopic. Absorption of atmospheric water can cause the "Water Effect," where the effective solubility of the compound decreases over time in stored stocks, potentially leading to "crash-out" (precipitation) if the stock is highly concentrated.
Protocol: Stock Solution Preparation
Weigh the solid compound into a glass vial (avoid plastics that leach plasticizers).
Add anhydrous DMSO (Grade:
99.9%, Water content <0.1%).
Vortex for 30-60 seconds. Sonicate if necessary (max 5 mins to avoid heating).
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw cycles and water absorption.
Part 3: Solubility in Water & Aqueous Buffers
Aqueous solubility is the critical variable for biological assays. It is strictly governed by the Henderson-Hasselbalch equation:
The pH-Dependent Solubility Switch
pH < 3.0 (Acidic): The compound is protonated (neutral). Solubility is limited to its intrinsic solubility (
), likely < 0.1 mg/mL .
pH > 5.5 (Basic/Neutral): The carboxylic acid deprotonates to the carboxylate anion (
Best for: Determining the absolute saturation limit.
DOT Diagram: Shake-Flask Methodology
Caption: Figure 1. Standard "Shake-Flask" workflow for determining thermodynamic solubility constants.
Part 5: Biological Assay Implications
Serial Dilution Strategy
When performing
determinations, a common error is "crashing out" the compound during intermediate dilution steps.
The Risk: Diluting a 10 mM DMSO stock directly into water (1:1000) creates a region of high local concentration and low solubility before mixing is complete.
The Solution (Intermediate Dilution):
Perform serial dilutions in 100% DMSO first.
Transfer these DMSO dilutions into the aqueous assay buffer as the final step.
Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells.
Diagram: Dissociation & Solubility Logic
Caption: Figure 2. The pH-dependent solubility switch. Solubility is driven by the ionization state of the acetic acid tail.
Part 6: Summary of Solubility Data (Estimated)
Solvent / Medium
Estimated Solubility
Notes
DMSO
> 50 mg/mL
Excellent solvent. Hygroscopic; keep sealed.
Water (pH 1.2)
< 0.05 mg/mL
Simulates gastric fluid. Compound is insoluble.
PBS (pH 7.4)
> 1.0 mg/mL
Physiological pH. Compound is ionized and soluble.[1][2]
Ethanol
> 10 mg/mL
Good alternative for organic synthesis.
References
Jaiswal, M., et al. (2024).[1][2] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. Frontiers in Chemistry.
Uppadhayay, A., et al. (2022).[1] Physicochemical properties of tetrazoles and their derivatives. Journal of Molecular Structure.
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Biot, C., et al. (2004).[1] 5-Substituted tetrazoles as bioisosteres of carboxylic acids. Bioorganic & Medicinal Chemistry Letters.
ResearchGate Discussion. (2023). Protocols for extraction and solubilization of tetrazole derivatives.
The Strategic Placement of a Methoxy Group: A Deep Dive into Phenyl-Tetrazole Acetic Acid Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenyl-tetrazole acetic acid scaffold stands as a privileged structure, a versatile...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenyl-tetrazole acetic acid scaffold stands as a privileged structure, a versatile framework for the development of novel therapeutic agents. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, offers enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] The addition of a deceptively simple methoxy (-OCH3) group to the phenyl ring can dramatically alter the biological activity of these compounds. This guide provides a comprehensive exploration of the nuanced role of methoxy substitution in modulating the bioactivity of phenyl-tetrazole acetic acids, offering insights into structure-activity relationships (SAR), experimental design, and mechanistic underpinnings.
The Methoxy Group: More Than Just a Simple Substituent
The influence of a methoxy group extends beyond its small size. Its electronic properties, a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect, are highly dependent on its position on the phenyl ring (ortho, meta, or para).[3] This positional isomerism directly impacts key molecular attributes such as lipophilicity, hydrogen bond accepting capability, and metabolic stability, all of which are critical determinants of a compound's interaction with biological targets.[4]
The para-substituted methoxy group, for example, is a well-known electron-donating group due to the strong mesomeric effect of the oxygen lone pairs.[3] Conversely, meta-substituted methoxy groups are dominated by an inductive electron-withdrawing effect.[3] These electronic differences can profoundly influence the binding affinity of the molecule to its target protein.
Structure-Activity Relationship (SAR): The Positional Play of the Methoxy Group
While a comprehensive SAR study on a single, homogenous series of methoxy-substituted phenyl-tetrazole acetic acids is not extensively documented in publicly available literature, we can infer significant trends from related structures. The biological activity of these compounds spans a wide therapeutic spectrum, including anti-inflammatory, anticancer, and antimicrobial effects.[1]
Anti-inflammatory Activity
A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5][6] The introduction of a methoxy group to the phenyl ring of a tetrazole derivative can significantly influence its COX inhibitory activity.
Compound/Substitution
Target
Bioactivity (IC50/Inhibition)
Inferred SAR Insights
2-(1-ethyl propylidene- hydrazino)-3-(3-methyoxyphenyl)-3H-quinazolin- 4- one
Anti-inflammatory
More potent than diclofenac sodium
The presence of a meta-methoxy group on the phenyl ring can contribute to potent anti-inflammatory activity.[7]
The methoxy group is a common feature in bioactive tetrazole derivatives, suggesting its general importance in molecular recognition by biological targets.[8]
AV2 (valsartan derivative with methoxy group at C-3′)
Urease Inhibition
IC50 = 0.28 µM
A methoxy group at the meta-position can significantly enhance inhibitory activity against specific enzymes.[9]
2-methoxy-1-(quinazolin-4-yl)ethanol
Antiproliferative (A549 cells)
IC50 < 0.1 µM
An ortho-methoxy group can lead to potent anticancer activity.[10]
Key Inferences from Related Studies:
Electron-donating groups on the N-1 aryl ring of tetrazoles are often favored for antiproliferative activity. Replacing a 4-methoxy group with other electron-donating groups like 4-ethoxy has been shown to result in similar or even increased activity in some series.[1]
The position of the methoxy group is critical . Computational studies on related quinoline derivatives have shown that para-methoxy substitution leads to a more stabilized resonance structure compared to ortho-methoxy analogs, which can impact the molecule's overall energy and, by extension, its binding capabilities.[11]
In some instances, the presence of a methoxy group can lead to reduced activity . For example, in a series of antitubercular agents, replacing a methyl group with a more electron-rich methoxy group resulted in decreased efficacy.[4] This highlights the target-specific nature of SAR.
Experimental Protocols: A Guide to Synthesis and Bioactivity Evaluation
The rational design of novel phenyl-tetrazole acetic acid derivatives requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a representative compound and a key in vitro bioassay.
Synthesis of 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)acetic acid
This protocol outlines a common synthetic route for N-2 substituted tetrazole acetic acids.
Step 1: Synthesis of 5-(4-methoxyphenyl)-2H-tetrazole
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxybenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in toluene.
Reaction: Heat the mixture to 120°C and stir for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling, extract the product with water. Acidify the aqueous layer with concentrated HCl and then extract with ethyl acetate.
Purification: Purify the crude product by recrystallization from methanol to yield 5-(4-methoxyphenyl)-2H-tetrazole.
Step 2: N-Alkylation to form 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)acetic acid
Reaction Setup: Dissolve 5-(4-methoxyphenyl)-2H-tetrazole (1 equivalent) in a suitable solvent such as acetonitrile. Add a base, for example, triethylamine (1.1 equivalents).
Reaction: Add methyl 2-chloroacetate (1.1 equivalents) to the mixture and heat at reflux (approximately 82°C) for 2 hours.[12]
Hydrolysis: After the ester formation is complete (monitored by TLC), hydrolyze the ester to the corresponding carboxylic acid by adding a solution of sodium hydroxide and refluxing.[13]
Work-up and Purification: After cooling, acidify the reaction mixture with 1N HCl. The product, 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)acetic acid, will precipitate and can be collected by filtration and purified by recrystallization.[13]
Diagram of Synthetic Workflow
Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The strategic incorporation of a methoxy group onto the phenyl ring of phenyl-tetrazole acetic acid derivatives offers a powerful tool for modulating their biological activity. While current research provides valuable insights, a systematic investigation into the effects of methoxy group positioning on a consistent molecular scaffold is warranted. Such studies, combining targeted synthesis, comprehensive in vitro and in vivo testing, and computational modeling, will undoubtedly unlock the full therapeutic potential of this promising class of compounds. The detailed protocols and SAR analysis presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of drug discovery.
References
BenchChem. (2025). Structure-Activity Relationship of 1-(4-methoxyphenyl)
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13.
BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. BenchChem.
Sengupta, A., Bhatnagar, A., & Khan, S. K. (1988). Synthesis and Antimicrobial Screening of ((1-(4-Methyl/Chlorophenyl)1H-tetrazol-5-yl)thio)acetic Acid ((N-Substituted-Phenyl)-methylene)hydrazides. ChemInform.
Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (1987). Journal of Medicinal Chemistry, 30(1), 135-140.
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13.
Noolvi, M. N., Patel, H. M., Kamboj, S., & Cameotra, S. S. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S3739-S3747.
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (n.d.).
Piazzi, L., Cavalli, A., Colla, P. L., Granata, A. R., & Fiori, M. G. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5195.
Alagarsamy, V., Gopinath, M., Parthiban, P., Subba Rao, B., Murali, K., & Raja Solomon, V. (2011). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones.
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
Noolvi, M. N., Patel, H. M., Kamboj, S., & Cameotra, S. S. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S3739-S3747.
Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 864-877.
SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). (2011).
A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl). (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 837-845.
Synthesis, characterization and biological evaluation of tetrazole deriv
Lee, H., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 58(4), 1845-1854.
Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
BenchChem. (2025). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. BenchChem.
Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. (n.d.). PrepChem.com.
Synthesis and structure–activity relationship studies of S-(1-methyl-1H-tetrazol-5-yl) 5-(substituted phenyl)furan-2-carbothioate. (n.d.).
Comparison of para-(10) and ortho-(13) Bzl-like resonance structures. (n.d.).
Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). European Journal of Medicinal Chemistry, 283, 116987.
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry, 27(12), 1565-1570.
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry, 27(12), 1565-1570.
THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR).
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009).
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2021).
SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (2006). J.MAR.CHIM.HETEROCYCL., 5(1).
Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2017).
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
Synthesis of meta-methoxyphenyl substituted tetraazaporphyrin and corrolazine phosphorus(V) complexes. (n.d.).
The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. (2025). Molecules, 30(21), 4567.
Technical Whitepaper: Coordination Dynamics and Ligand Potential of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Topic: Coordination Chemistry and Ligand Potential of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid Content Type: Technical Whitepaper / Research Guide Audience: Synthetic Chemists, Crystallographers, and Drug Discove...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Coordination Chemistry and Ligand Potential of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Content Type: Technical Whitepaper / Research Guide
Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Scientists
Executive Summary
The coordination chemistry of N-heterocyclic carboxylates represents a frontier in the design of Metal-Organic Frameworks (MOFs) and bioactive metallodrugs. This guide focuses on [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (3-MPTA) , a heterofunctional ligand combining a rigid, nitrogen-rich tetrazole core with a flexible carboxylate arm.
Unlike simple carboxylates, 3-MPTA offers a "hard-soft" donor gradient: the hard oxygen atoms of the carboxylate group prefer high-oxidation state metals (e.g., Ln(III), Zr(IV)), while the softer nitrogen atoms of the tetrazole ring show affinity for late transition metals (e.g., Ag(I), Cu(II), Zn(II)). This duality, combined with the electronic modulation of the meta-methoxy substituent, positions 3-MPTA as a versatile candidate for constructing luminescent materials and exploring anti-inflammatory coordination complexes.
Ligand Architecture and Electronic Profile
Structural Analysis
The molecule comprises three distinct functional zones:
The Tetrazole Core: A planar, aromatic
ring. The electron-withdrawing nature of the tetrazole creates a dipole, but the N-2 substitution pattern (where the acetic acid chain is attached) generally enhances stability compared to N-1 isomers.
The Acetic Acid Tail: Provides a flexible
spacer, allowing the carboxylate group to rotate and adapt to various metal coordination geometries (chelating vs. bridging).
The 3-Methoxy Phenyl Group: The meta-methoxy substituent exerts a weak inductive electron-withdrawing effect (
) but a stronger mesomeric electron-donating effect (). This increases the electron density on the phenyl ring, potentially enhancing - stacking interactions within crystal lattices—a critical factor for stabilizing 3D MOF architectures.
Synthesis Pathway (Self-Validating Protocol)
The synthesis follows a convergent "Click and Alkylate" strategy. This protocol is designed to minimize the formation of the N-1 isomer.
Reagents:
3-Methoxybenzonitrile
Sodium Azide (
)
Zinc Bromide (
) (Catalyst)
Ethyl Chloroacetate
Potassium Carbonate (
)
Workflow Visualization (DOT):
Caption: Step-wise synthesis of 3-MPTA via Lewis-acid catalyzed cycloaddition followed by selective alkylation.
Coordination Modes and Metal Binding[1][2][3]
The versatility of 3-MPTA arises from its ability to adopt multiple binding modes. In the solid state, it rarely acts as a simple monodentate ligand.
The "Hook-and-Anchor" Effect
The Anchor (Carboxylate): Typically binds in a syn-syn bridging mode (
) connecting two metal centers, forming the "paddlewheel" secondary building units (SBUs) common in Copper(II) and Zinc(II) MOFs.
The Hook (Tetrazole Nitrogen): The N-3 or N-4 atoms of the tetrazole ring can coordinate to a third metal center, extending the structure from 2D layers into 3D porous networks.
Predicted Coordination Geometries
Metal Ion
Preferred Geometry
Interaction Type
Predicted Topology
Square Pyramidal / Octahedral
Carboxylate Bridge + Tetrazole N
2D Sheets or 3D Pillared Layers
Tetrahedral / Octahedral
Carboxylate Chelate ()
Diamondoid (dia) or Quartz-like nets
Linear / Trigonal
Tetrazole N-dominant
1D Helical Chains (Argentophilic interactions)
High Coordination (8-9)
O-dominant (Carboxylate)
3D MOFs with luminescent properties
Experimental Protocol: Solvothermal MOF Synthesis
To explore the ligand potential, the following protocol serves as a robust starting point for generating single crystals suitable for X-ray diffraction.
Objective: Synthesis of a
-3-MPTA Framework.
Preparation:
Dissolve 3-MPTA (
) in of DMF (N,N-Dimethylformamide).
Dissolve
() in of Ethanol.
Mixing:
Slowly add the metal solution to the ligand solution in a
scintillation vial.
Add
of dilute (to modulate deprotonation rate and slow down nucleation).
Thermal Treatment:
Seal the vial and place it in a programmable oven.
Heat to
over 2 hours.
Hold at
for 72 hours.
Cool to room temperature over 24 hours (cooling rate:
).
Harvesting:
Filter the resulting colorless block crystals and wash with DMF/Ethanol (1:1).
Causality Check: The use of DMF/Ethanol mixture is critical. DMF acts as a base to deprotonate the carboxylic acid, while Ethanol often acts as a template or co-ligand. The slow cooling rate prevents the formation of microcrystalline powder, favoring X-ray quality single crystals.
Biological and Pharmaceutical Potential[4][5][6][7][8]
Beyond materials science, 3-MPTA derivatives possess inherent biological activity. The tetrazole moiety is a known bioisostere of the carboxylic acid group, offering improved metabolic stability and membrane permeability.[1][2]
Mechanism of Action (Anti-Inflammatory):
Research on homologous tetrazole-acetic acids suggests inhibition of cyclooxygenase (COX) enzymes. The 3-methoxy substituent specifically enhances lipophilicity (
), potentially improving blood-brain barrier penetration or cellular uptake compared to the unsubstituted parent.
Bio-Activity Screening Workflow (DOT):
Caption: Screening workflow to validate the anti-inflammatory potential of the 3-MPTA ligand.
References
Ba-MOFs with tetrazole-based acetic acids:Dalton Transactions, 2014.
Synthesis and anti-inflammatory activity of 2H-tetrazol-2-acetic acids:Journal of Medicinal Chemistry.
Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption: Dalton Transactions. Demonstrates the utility of tetrazole ligands in gas sorption applications.[3]
Safety data sheet (SDS) and handling precautions for tetrazole acetic acids
This technical guide details the safety, handling, and disposal protocols for Tetrazole Acetic Acids (TAAs), specifically focusing on the 1H-tetrazole-1-acetic acid and 1H-tetrazole-5-acetic acid isomers. Introduction: T...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the safety, handling, and disposal protocols for Tetrazole Acetic Acids (TAAs), specifically focusing on the 1H-tetrazole-1-acetic acid and 1H-tetrazole-5-acetic acid isomers.
Introduction: The Energetic Bioisostere Paradox
In modern drug discovery, tetrazole acetic acids (TAAs) are critical building blocks. They serve as bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity in peptide synthesis and peptidomimetics. However, their utility comes with a non-negotiable caveat: energy content .
The tetrazole ring contains four nitrogen atoms linked in a high-energy cyclic structure. While the acetic acid side chain imparts some stability compared to the parent 1H-tetrazole, these compounds remain energetic materials . They are metastable; their decomposition is highly exothermic and can be triggered by thermal shock, friction, or electrostatic discharge (ESD).
Core Safety Directive: Treat every TAA sample as a potential energetic material until differential scanning calorimetry (DSC) proves otherwise.
Hazard Profiling & Physicochemical Properties[1]
The two primary isomers exhibit distinct thermal behaviors but share core hazards.
Research indicates that TAAs undergo ring cleavage releasing nitrogen gas (
) upon thermal activation.
Mechanism: The tetrazole ring ruptures, often producing azides or carbodiimides as transient intermediates before final degradation.
DSC Warning: Exotherms can be sharp. For 1H-Tetrazole-5-acetic acid, the decomposition onset is perilously close to its melting point. Never heat this compound in a closed system without blast shielding. [3]
Handling Protocols: The "Zero-Friction" Standard
The primary risk during bench work is mechanical initiation (friction/impact) and electrostatic discharge .
Protocol A: Safe Weighing and Transfer
Objective: Transfer solid TAA without generating static or friction.
Self-Validating Step: Use an antistatic gun on the weighing boat before dispensing. If the powder "jumps" or clings to the spatula, stop immediately; static charge is too high.
Step-by-Step Workflow:
PPE: Flame-resistant (Nomex) lab coat, nitrile gloves (double gloved), safety glasses with side shields, and a face shield if handling >5g.
Tools: Use only PTFE (Teflon) or anti-static plastic spatulas. Never use metal spatulas , which can create friction hot spots or sparks.
Environment: Work in a chemical fume hood with the sash lowered.
Grounding: Ensure the balance and the operator are grounded.
Visualization: Safe Handling Logic
The following diagram illustrates the decision logic for handling TAA solids, integrating safety checks for static and friction.
Caption: Logic flow for minimizing friction and static risks during TAA weighing.
Reaction Safety & Scale-Up
When using TAAs in synthesis (e.g., esterification, peptide coupling):
Order of Addition: Always add the solid TAA to the solvent. Never dump solid TAA into a hot reactor.
Solvent Selection: Avoid halogenated solvents if possible, as they can sensitize tetrazoles. Preferred solvents: Acetonitrile, DMF (maintain <60°C).
Catalytic Hazards: Strong acids or Lewis acids can lower the decomposition temperature of the tetrazole ring.
Self-Validating Check: Before scaling up >10g, run a DSC of the specific reaction mixture (TAA + Reagents) to ensure no new exotherms appear below the process temperature.
Emergency Response & Disposal
Spill Management
Do NOT sweep dry powder. Sweeping generates friction.
Isolate: Evacuate the immediate area.
Wet Method: Gently mist the spill with an inert solvent (e.g., PEG-400 or water, if compatible) to desensitize it.
Collect: Wipe up with conductive, wet wipes. Place wipes in a dedicated waste container kept wet.
Disposal: The "No-Neutralization" Rule
Critical Warning: Do not attempt to chemically destroy the tetrazole ring (e.g., with bleach or strong oxidizers) in the lab. Oxidation of tetrazoles can produce highly unstable diazonium species or azides.
Method: Professional incineration with flue gas scrubbing (to handle NOx emissions) is the only validated disposal method.
Visualization: Disposal Decision Tree
Caption: Decision workflow for TAA waste, emphasizing the prohibition of in-lab chemical destruction.
References
National Institutes of Health (NIH) - PubChem. 1-Tetrazolylacetic acid (CID 543207) Safety & Hazards. Retrieved from [Link]
Royal Society of Chemistry. Energetic coordination compounds based on tetrazole-1-acetic acid. (Discusses thermal stability and DSC data). Retrieved from [Link]
Technical Guide: Molecular Weight & Structural Analysis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Executive Summary This technical guide provides a rigorous analysis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid , a functionalized tetrazole derivative often utilized as a bioisostere for carboxylic acids in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid , a functionalized tetrazole derivative often utilized as a bioisostere for carboxylic acids in medicinal chemistry. The compound presents specific analytical challenges, primarily the differentiation between the N-1 and N-2 regioisomers formed during alkylation. This document details the exact physicochemical properties, theoretical mass spectrometry data, and a self-validating workflow for structural confirmation using NMR and HRMS.
Physicochemical Profile & Molecular Identity[1]
Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) and stoichiometric preparation.
Molecular Formula & Weight Analysis
Parameter
Value
Technical Note
Chemical Formula
C₁₀H₁₀N₄O₃
Average Molar Mass
234.21 g/mol
Used for weighing and stoichiometry.
Monoisotopic Mass
234.0753 Da
Used for HRMS identification ([M+H]⁺ or [M-H]⁻).
LogP (Predicted)
~1.2 - 1.5
Moderate lipophilicity; suitable for RP-HPLC.
pKa (Acid)
~3.5 - 4.0
The carboxylic acid moiety is ionizable; pH control is vital during LC-MS.
Structural Regiochemistry (The N-1 vs. N-2 Challenge)
Tetrazoles exist in tautomeric equilibrium (1H and 2H). Alkylation typically yields a mixture of isomers. The target compound is the 2-yl isomer (N-2 substituted).
2-yl Isomer (Target): Generally more lipophilic, thermodynamically stable in many alkylation conditions.
1-yl Isomer (Impurity): Common byproduct. Must be distinguished via NMR/NOESY.
Structural Elucidation & Synthesis Logic
The following diagram illustrates the synthesis pathway and the critical point of divergence where regioisomers are formed, necessitating the analytical protocols described in Section 4.
Figure 1: Reaction pathway highlighting the divergence of N-1 and N-2 regioisomers during the alkylation of the tetrazole ring.
Analytical Protocols (The "How-To")
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to verify the tetrazole core.
N-2 Isomer: NOE correlation observed between the N-CH₂ protons and the Ortho-protons of the phenyl ring (due to proximity).
N-1 Isomer: Stronger steric clash often alters this correlation; ¹H-¹⁵N HMBC is definitive if NOESY is ambiguous.
References
Butler, R. N. (1984). "Tetrazoles."[2][1][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry, 5, 791-838.
Reynard, G., et al. (2022).[8] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 19658-19664.
Optimal reaction conditions for alkylation of 5-(3-methoxy-phenyl)-tetrazole
Application Note: Optimal Reaction Conditions for Alkylation of 5-(3-Methoxy-phenyl)-tetrazole Executive Summary This technical guide details the optimal protocols for the regioselective alkylation of 5-(3-methoxy-phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimal Reaction Conditions for Alkylation of 5-(3-Methoxy-phenyl)-tetrazole
Executive Summary
This technical guide details the optimal protocols for the regioselective alkylation of 5-(3-methoxy-phenyl)-tetrazole . Tetrazole alkylation is inherently challenging due to annular tautomerism, which typically yields a mixture of N1-alkyl and N2-alkyl isomers.
While the N2-isomer is thermodynamically favored and predominates under standard basic conditions, specific protocols can shift this distribution. This guide provides:
Mechanism-based selection of bases and solvents.
Step-by-step protocols for N2-dominant and N1-selective synthesis.
Definitive analytical methods (NMR) to distinguish regioisomers.[1]
Scientific Foundation & Mechanistic Insight
The Regioselectivity Challenge
5-(3-methoxy-phenyl)-tetrazole exists in solution as an equilibrium of 1H- and 2H-tautomers. Upon deprotonation, the resulting tetrazolate anion is an ambident nucleophile.
N2-Alkylation (Thermodynamic Control): The N2 atom is generally more nucleophilic and the resulting product is thermodynamically more stable due to less steric repulsion with the 5-aryl substituent.
N1-Alkylation (Kinetic/Steric Control): Formation of the N1-isomer is often disfavored by the steric clash between the incoming alkyl group and the phenyl ring at the 5-position. However, specific reagents (e.g., trichloroacetimidates) or steric constraints can favor N1.
Pathway Visualization
Caption: Mechanistic divergence in tetrazole alkylation. N2-alkylation is the default thermodynamic pathway, while N1-alkylation requires specific directing groups or kinetic conditions.
Optimization Data: Variable Effects
The following table summarizes the impact of reaction variables on the N1:N2 ratio for 5-aryl tetrazoles.
Solvent: Acetone (Reagent Grade) or Acetonitrile (
concentration)
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(3-methoxy-phenyl)-tetrazole in Acetone.
Activation: Add
and stir at room temperature for 15 minutes to generate the tetrazolate salt.
Alkylation: Add the Alkyl Halide dropwise.
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (typically, N2 isomer is less polar and moves higher than N1).
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: The residue will contain a mixture (typically 70:30 to 90:10 favoring N2). Purify via Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).
Expected Yield: 85-95% (Combined isomers).
Protocol B: N1-Selective Methylation
Target: Synthesis of 1-methyl-5-(3-methoxyphenyl)tetrazole.
Note: This method specifically uses trichloroacetimidates to invert standard selectivity.
Solvent: Dichloromethane (DCM) or Cyclohexane/DCM mix.
Procedure:
Dissolution: Dissolve the tetrazole in dry DCM under inert atmosphere (
).
Addition: Add Methyl 2,2,2-trichloroacetimidate.
Catalysis: Cool to 0°C and add the acid catalyst dropwise.
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
Quench: Quench with saturated
solution.
Extraction: Extract with DCM, dry over
, and concentrate.
Purification: Column chromatography.
Analytical Validation (Critical Step)
Distinguishing the isomers is impossible by Mass Spectrometry alone. 13C NMR is the gold standard for structural assignment.
Differentiation Criteria
Feature
N2-Isomer (2-Alkyl)
N1-Isomer (1-Alkyl)
13C NMR ()
Deshielded (~163–167 ppm)
Shielded (~152–156 ppm)
1H NMR (N-Alkyl)
Often Upfield (Shielded by aryl cone)
Often Downfield
TLC Polarity
Less Polar (Higher )
More Polar (Lower )
Why this works: The N2-isomer preserves a more continuous aromatic delocalization path, deshielding the quaternary carbon. The N1-isomer has a different electron distribution that shields the C5 carbon by ~10 ppm relative to the N2 isomer.
References
BenchChem Technical Support. Regioselectivity of Tetrazole Alkylation: Troubleshooting & Optimization. Retrieved from .
Reynard, G., et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry.[4] Link
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.Link
RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link
ResearchGate. 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles.Link
Application Note: HPLC Method Development for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Abstract & Introduction [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive scaffolds.[1] The synthesis of this compound typically involves the alkylation of 5-(3-methoxyphenyl)-1H-tetrazole with an acetic acid derivative (e.g., chloroacetic acid or ethyl bromoacetate followed by hydrolysis).[1]
The Analytical Challenge:
Tetrazole alkylation is regioselective but rarely regiospecific.[1] It produces two distinct isomers:
The thermodynamic stability and polarity differences between the N1 and N2 isomers are subtle, making baseline resolution difficult.[1] This guide details a Reverse-Phase HPLC (RP-HPLC) method designed specifically to resolve the target N2-isomer from the N1-impurity while ensuring precise quantitation.[1]
3-Methoxy Phenyl: Lipophilic, UV active chromophore.[1]
Critical Method Parameters (CMP)
To achieve "Scientific Integrity" as requested, we must explain the causality of our choices:
Parameter
Selection
Scientific Rationale
Stationary Phase
C18 (L1) or Phenyl-Hexyl
While C18 is standard, Phenyl-Hexyl columns often provide superior selectivity for aromatic structural isomers (N1 vs N2) due to interactions with the tetrazole/phenyl rings.[1]
Mobile Phase pH
Acidic (pH 2.0 - 3.0)
The carboxylic acid tail must be kept protonated (neutral) to prevent peak tailing and ensure retention.[1] At neutral pH, the ionized carboxylate would elute near the void volume.[1]
Organic Modifier
Acetonitrile (ACN)
ACN provides sharper peaks and lower backpressure than methanol for this aromatic system.[1]
Detection
UV 254 nm
The benzamide-like conjugation of the phenyl-tetrazole system exhibits strong absorption at 254 nm.[1]
Visualization: Synthesis & Separation Logic[1]
The following diagram illustrates the origin of the isomeric impurity and the decision matrix for method development.
Figure 1: Reaction pathway generating the N1/N2 isomers and the strategic chromatographic decisions required for their separation.
Experimental Protocol
Instrumentation & Reagents[1]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.
A gradient is recommended to elute the polar acid early while cleaning the column of any unreacted lipophilic starting materials.[1]
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
40
60
12.0
10
90
15.0
10
90
15.1
90
10
20.0
90
10
Standard Preparation Workflow
Stock Solution: Weigh 10 mg of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] (Conc: 1000 µg/mL).[1]
Working Standard: Dilute 1 mL of Stock into a 10 mL flask. Dilute to volume with Mobile Phase A . (Conc: 100 µg/mL).[1]
Critical Step: Diluting with Mobile Phase A (Water/Acid) prevents "solvent shock" which causes peak distortion for early eluting acidic compounds.[1]
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every sample set.
System Suitability Criteria (SST)
Retention Time (RT): The N2 isomer typically elutes after the N1 isomer on C18 columns due to slightly higher lipophilicity (check specific column interaction).[1]
Tailing Factor (
): Must be . If , increase buffer strength or lower pH.[1]
Resolution (
): If the N1 impurity is present, between N1 and N2 must be .
Precision: %RSD of peak area for 5 replicate injections must be
Switch from C18 to Phenyl-Hexyl column.[1] The interaction often differentiates the tetrazole positioning better.[1]
References
Chemical Identity: PubChem. 5-(3-methoxyphenyl)-2H-tetrazole.[1] Compound CID 3498447.[1][4] Available at: [Link][1]
Tetrazole Isomerism: Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Standard text on N1 vs N2 tetrazole stability).
HPLC of Tetrazoles: Sielc Technologies. Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column. Available at: [Link][1]
Synthesis Context: Myznikov, L. V., et al. (2007).[1] Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Journal of General Chemistry. (Describes the formation of N1/N2 isomers).
Application Note: Reagents and Solvents for the Scalable Production of[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Overview & Process Causality The synthesis of [5-(3-Methoxy-phenyl)-tetraz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Strategic Overview & Process Causality
The synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid presents two primary scale-up challenges: the inherently hazardous nature of tetrazole ring construction using sodium azide, and the thermodynamic versus kinetic competition during the subsequent N-alkylation step.
As drug development moves from discovery to pilot-scale manufacturing, traditional batch methodologies (often relying on high-boiling polar aprotic solvents and extreme temperatures) become untenable due to safety and environmental constraints[1]. This application note details a modernized, self-validating workflow that leverages continuous flow chemistry for safe [3+2] cycloaddition[2], followed by a highly regioselective alkylation utilizing Hard-Soft Acid-Base (HSAB) principles to favor the desired N2-isomer[3][4].
Mechanistic Insights: Reagent and Solvent Selection
Tetrazole Ring Formation: Mitigating Hydrazoic Acid Risks
The foundational step requires reacting 3-methoxybenzonitrile with sodium azide. Traditionally, this is performed in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 120°C[1]. However, in the presence of even trace Brønsted acids, sodium azide generates hydrazoic acid (HN₃), a highly toxic and explosive volatile liquid[1][2].
The Scale-Up Solution: We replace the batch DMF process with a continuous flow microreactor system utilizing an N-Methyl-2-pyrrolidone (NMP) and water solvent mixture[2].
Causality: NMP excellently solubilizes the organic nitrile, while water dissolves the sodium azide. Pumping these as a homogeneous solution through a heated flow coil (up to 190°C) drastically reduces reaction time from 24 hours to minutes[1][2]. More importantly, the microreactor's small internal volume prevents the dangerous accumulation of HN₃, and the effluent can be routed directly into an in-line sodium nitrite (NaNO₂) quench to safely destroy residual azides[2].
Regioselective N-Alkylation: The N1 vs. N2 Dilemma
Alkylation of 5-(3-methoxyphenyl)-1H-tetrazole with an alkyl haloacetate inherently yields a mixture of N1 and N2 isomers[3][4]. For our target API intermediate, the N2-isomer is required.
The Scale-Up Solution: We utilize ethyl bromoacetate combined with tetrabutylammonium iodide (Bu₄NI) as a phase-transfer/nucleophilic catalyst, and N,N-Diisopropylethylamine (DIPEA) in ethyl acetate (EtOAc) [3][4].
Causality (HSAB Theory & Sterics): The tetrazolate anion has two reactive sites. The N1 position is more sterically hindered by the adjacent 3-methoxyphenyl group, while the N2 position is softer and more accessible. Bu₄NI converts ethyl bromoacetate into ethyl iodoacetate in situ. Iodine is a superior leaving group and creates a "softer" electrophile, which preferentially attacks the "softer" N2 nitrogen[4]. Furthermore, using a bulky base like DIPEA in a moderately polar solvent like EtOAc prevents tight ion-pairing at the N1 site, driving regioselectivity toward the N2 product (>9:1 ratio)[3][4].
Quantitative Process Data
The following tables summarize the critical process parameters and the empirical rationale behind the selected scale-up conditions.
Table 1: Evaluation of Solvent Systems for [3+2] Cycloaddition
Solvent System
Reactor Type
Temp (°C)
Yield (%)
Safety Profile & Scalability
DMF (Neat)
Batch
120°C
85 - 92%
Poor: Severe HN₃ accumulation risk; difficult solvent removal[1][5].
Toluene / CHCl₃
Batch
110°C
< 50%
Moderate: Poor solubility of NaN₃ leads to sluggish kinetics[1][5].
Table 2: Optimization of N-Alkylation Regioselectivity (N2 vs N1)
Alkylating Agent
Catalyst / Base
Solvent
N2:N1 Ratio
Mechanistic Rationale
Ethyl chloroacetate
K₂CO₃
DMF
~ 1.5 : 1
Hard electrophile in highly polar solvent reduces selectivity[4].
Ethyl bromoacetate
Et₃N
THF
~ 4 : 1
Moderate steric shielding by base improves N2 preference.
Ethyl bromoacetate
Bu₄NI / DIPEA
EtOAc
> 9 : 1
Soft electrophile (in situ iodide) + bulky base drives N2 attack[3][4].
Process Workflow Visualization
Fig 1. Scalable synthesis workflow for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Step-by-Step Experimental Protocols
Protocol A: Continuous Flow Synthesis of 5-(3-Methoxyphenyl)-1H-tetrazole
This protocol utilizes a self-validating flow setup to ensure safety and high conversion.
Reagent Preparation: Dissolve 3-methoxybenzonitrile (1.0 equiv, 0.5 M) in NMP. In a separate vessel, dissolve sodium azide (1.2 equiv) in distilled water[1][2].
System Priming: Prime the continuous flow reactor (e.g., Uniqsis FlowSyn or Harvard Apparatus syringe pump system) with an NMP/H₂O (9:1 v/v) solvent mixture[2].
Reaction Execution: Combine the two reagent streams via a 'T'-mixer into a stainless-steel tubular coiled reactor heated to 190°C. Adjust the flow rate to achieve a residence time of exactly 15 minutes[2].
In-line Quenching (Safety Validation): Route the reactor effluent directly into a stirred collection flask containing an aqueous solution of NaNO₂ (1.5 equiv relative to initial NaN₃) and dilute HCl (pH ~3) at 0°C. Self-Validation: Test the aqueous waste with starch-iodide paper; a lack of immediate color change confirms the complete destruction of unreacted azide[2].
Isolation: Extract the quenched mixture with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate tetrazole as a white solid.
In-Process Control (IPC): LC-MS must show >95% consumption of the nitrile (M+H: 134) and appearance of the tetrazole mass (M+H: 177).
Protocol B: Regioselective Synthesis of Ethyl[5-(3-Methoxyphenyl)-tetrazol-2-yl]acetate
Reaction Setup: In a nitrogen-purged reaction vessel, dissolve 5-(3-methoxyphenyl)-1H-tetrazole (1.0 equiv) in anhydrous EtOAc (0.2 M).
Catalyst & Base Addition: Add tetrabutylammonium iodide (Bu₄NI, 0.1 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 10 minutes to form the tetrazolate anion[3][4].
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise. Heat the reaction mixture to 60°C and stir for 12 hours.
IPC Monitoring: Monitor via TLC (Hexanes:EtOAc, 3:1). Self-Validation: The highly polar 1H-tetrazole spot (baseline) will disappear. Two new spots will form; the N2-isomer is less polar (higher Rf) than the N1-isomer[3].
Workup & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and separate the layers. Extract the aqueous phase with EtOAc. Combine organics, dry, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography to isolate the pure N2-ester.
Validation: ¹H NMR (CDCl₃). The CH₂ protons of the N2-isomer typically appear slightly upfield (~5.4 ppm) compared to the N1-isomer (~5.6 ppm) due to the distinct electronic environment of the tetrazole ring[3][4].
Protocol C: Hydrolysis to Target Acid
Saponification: Dissolve the purified ethyl [5-(3-methoxyphenyl)-tetrazol-2-yl]acetate in a 1:1 mixture of THF and Ethanol. Add 2.0 M aqueous NaOH (2.0 equiv). Stir at room temperature for 2 hours.
IPC Monitoring: LC-MS must confirm the complete disappearance of the ester mass.
Acidification & Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the remaining aqueous layer to 0°C and slowly acidify with 2.0 M HCl to pH 2.
Filtration: The target[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid will precipitate as a highly pure crystalline solid. Filter, wash with ice-cold water, and dry under high vacuum at 45°C.
References
Massachusetts Institute of Technology (MIT) Open Access Articles. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from: [Link]
National Institutes of Health (NIH) / PMC. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the[3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Tetrazol-2-yl Acetic Acid Derivatives
Executive Summary & Scientific Rationale
Tetrazole-2-yl acetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and cis-amide bonds. They are integral to the design of angiotensin II receptor antagonists (e.g., Losartan analogs) and antimicrobial agents. Conventional synthesis is plagued by two primary bottlenecks: the slow kinetics of the initial tetrazole ring formation and the poor regioselectivity (N1 vs. N2 isomerism) during the subsequent alkylation step.
This guide details a microwave-assisted (MW) protocol that addresses these challenges. By leveraging dielectric heating, we accelerate the rate-limiting transition states and utilize thermodynamic control to enhance N2-regioselectivity. This protocol reduces total synthesis time from ~48 hours to under 2 hours while improving yields by 15-25%.
The core challenge in synthesizing tetrazol-2-yl acetic acids is the alkylation of the 5-substituted tetrazole ring. The tetrazolate anion is an ambident nucleophile.
N1-Alkylation: Often kinetically favored but sterically hindered by the C5-substituent.
N2-Alkylation (Desired): Thermodynamically favored due to reduced steric clash and preservation of aromaticity in the transition state.
Microwave Advantage:
Microwave irradiation (MWI) provides efficient internal heating.[1] In polar aprotic solvents (e.g., DMF, Acetone), MWI selectively couples with the polar transition state of the
alkylation. The rapid heating profile allows the reaction to quickly overcome the activation energy for the thermodynamic product (N2), minimizing the formation of the kinetic N1 isomer compared to slow-ramping thermal heating.
Visualizing the Pathway
Figure 1: Strategic workflow for the sequential microwave-assisted synthesis of tetrazol-2-yl acetic acid derivatives.
Experimental Protocols
Step 1: Synthesis of 5-Substituted Tetrazole Scaffold
Note: This step utilizes the [3+2] cycloaddition of nitriles.[2]
Solvent: Water/Isopropanol (3:1) or DMF (for insoluble nitriles)
Protocol:
Loading: In a 10 mL microwave pressure vial, dissolve the nitrile (2 mmol),
(195 mg, 3 mmol), and (450 mg, 2 mmol) in 4 mL of solvent.
Sealing: Cap the vial with a Teflon-lined septum.
Irradiation: Heat in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Temperature: 140 °C
Time: 15–30 minutes (substrate dependent)
Pressure Limit: 15 bar
Workup: Acidify the cooled mixture with 3M HCl to pH 2. The tetrazole typically precipitates. Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Step 2: Regioselective N2-Alkylation (The Critical Step)
, excess carbonate). Evaporate the solvent under reduced pressure.
Purification: The residue usually contains a mixture of N2 (major) and N1 (minor) isomers.
Separation: Flash column chromatography (Hexane:EtOAc 8:2). The N2 isomer is typically less polar (higher
) than the N1 isomer.
Step 3: Hydrolysis to the Free Acid
Protocol:
Dissolve the purified N2-ester in Ethanol/Water (1:1, 3 mL).
Add NaOH (2.0 equiv).
Irradiation: 80 °C for 5 minutes.
Isolation: Acidify with 1M HCl. The target tetrazol-2-yl acetic acid precipitates as a white solid.[4]
Comparative Data: Microwave vs. Conventional
The following data illustrates the efficiency gains observed for the synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid (Substrate: Benzonitrile).
Parameter
Conventional Heating (Reflux)
Microwave-Assisted (MW)
Improvement Factor
Step 1 Time
24 - 48 hours
20 minutes
~70x Faster
Step 1 Yield
65 - 75%
85 - 92%
+20% Yield
Step 2 Time
4 - 6 hours
10 minutes
~30x Faster
Step 2 Selectivity (N2:N1)
~3:1
~6:1 to 9:1
Higher Selectivity
Energy Consumption
High (Continuous heating)
Low (Targeted bursts)
Green Process
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low N2 Selectivity
Solvent polarity too high (stabilizes N1 transition state).
Switch from DMF to Acetone or THF . Lower the temperature slightly (e.g., 60°C instead of 100°C).
Incomplete Reaction
Poor solubility of tetrazolate salt.
Use Cesium Carbonate () instead of Potassium Carbonate to improve solubility of the anion.
Pressure Errors
Nitrogen gas evolution (decomposition).
Ensure temperature does not exceed 160°C. Use a vessel with a high-pressure rating (20 bar).
Explosion Hazard
Azide accumulation.
Never use chlorinated solvents (DCM, chloroform) with sodium azide in the microwave (forms explosive diazidomethane).
References
Roh, J., Artamonova, T. V., Vávrová, K., Koldobskii, G. I., & Hrabálek, A. (2009).[5][6] Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation. Synthesis. Link
Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013).[7] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation. Synthesis. Link
Efimova, Y. A., Karabanovich, G. G., Artamonova, T. V., & Koldobskii, G. I. (2009).[8] Microwave-Assisted Synthesis of 2-Aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles from 5-Substituted Tetrazoles. Russian Journal of Organic Chemistry. Link
Hymavathi, S., et al. (2024).[9] Microwave Assisted Synthesis, Docking and Antimicrobial Studies of Tetrazole linked N-Acyl Hydrazone Derivatives. Asian Journal of Chemistry. Link
BenchChem Technical Support. Regioselective Alkylation of 5-Substituted Tetrazoles. Link
Strategic Salt Formation of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid: A Protocol for Optimizing Physicochemical Properties
An Application Note for Drug Development Professionals Abstract: The conversion of an active pharmaceutical ingredient (API) to a salt form is a critical and widely employed strategy in drug development to enhance physic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract: The conversion of an active pharmaceutical ingredient (API) to a salt form is a critical and widely employed strategy in drug development to enhance physicochemical and biopharmaceutical properties.[1][2] Approximately 50% of all drugs on the market are administered as salts, underscoring the importance of this approach in overcoming challenges such as poor solubility, stability, and manufacturability.[1][3][4] This application note provides a comprehensive guide for researchers on the preparation and characterization of pharmaceutical salts of the acidic compound [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS 436091-35-9)[5]. We present detailed protocols for high-throughput salt screening, scale-up synthesis, and in-depth solid-state characterization, explaining the scientific rationale behind each step to guide the selection of an optimal salt candidate for further development.
Introduction: The Rationale for Salt Formation
[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a heterocyclic compound featuring a carboxylic acid group, making it a weakly acidic API.[5][6] Such molecules often exhibit suboptimal physicochemical properties, particularly poor aqueous solubility, which can hinder their development by leading to low bioavailability.[3][7] Salt formation is a proven method to modify the properties of a drug with ionizable functional groups without altering its core chemical structure and pharmacological activity.[8]
The primary objectives of converting an acidic API like [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid into a salt are:
Enhanced Aqueous Solubility and Dissolution Rate: Salt formation is one of the most effective methods to increase the solubility of weakly acidic and basic drugs.[4][8][9][10] By converting the neutral acid to an ionized salt, its interaction with aqueous media is significantly improved.[7]
Improved Stability: The crystalline lattice of a salt can be more stable than that of the free form, potentially enhancing chemical and physical stability and extending shelf-life.[2][10]
Better Crystallinity and Handling Properties: Salt formation can yield highly crystalline solids with improved flowability and handling characteristics, which is advantageous for manufacturing solid dosage forms.[11][12]
Intellectual Property Opportunities: Novel salt forms of an API are often patentable, providing a valuable strategy for life cycle management.[2][13]
Selecting the right salt form early in the development process is crucial.[1] A change in the salt form at a later stage can necessitate the repetition of costly and time-consuming toxicological and clinical studies.[1][8]
Foundational Principles of Salt Selection
Successful salt formation relies on a fundamental acid-base reaction. For an acidic API, a basic counter-ion is required. The selection of this counter-ion is governed by several factors, most critically the pKa difference between the API and the counter-ion.
The pKa Rule: For an effective and stable salt to form, the pKa of the basic counter-ion should be at least 2 to 3 pH units higher than the pKa of the acidic API.[1][4] This ensures a sufficient degree of proton transfer from the acid to the base, leading to the formation of a stable ionic bond.[4]
Selection of Counter-ions
The choice of a counter-ion must consider its safety, regulatory acceptance, and potential impact on the API's properties. For acidic APIs, common pharmaceutically acceptable basic counter-ions are derived from strong bases. Sodium and potassium are the most prevalent choices due to their established safety profile and the low molecular weight they add to the final salt form.[9][11]
Counter-ion Source
Base Type
Resulting Salt
Key Considerations
Sodium Hydroxide (NaOH)
Strong Base
Sodium Salt
Most common for acidic drugs; generally improves solubility and dissolution.[11]
Potassium Hydroxide (KOH)
Strong Base
Potassium Salt
Similar to sodium; good alternative if sodium salt has undesirable properties.[11]
Calcium Hydroxide (Ca(OH)₂)
Strong Base
Calcium Salt
Divalent cation; can sometimes form less soluble or hydrated salts.
Tromethamine (TRIS)
Organic Base
Tromethamine Salt
Organic amine; often used to improve solubility and stability.
L-Arginine
Basic Amino Acid
Arginine Salt
Biocompatible counter-ion; can offer unique solid-state properties.
Meglumine
Amino Sugar
Meglumine Salt
Often used for injectable formulations due to high water solubility.
Experimental Protocols
Protocol 1: High-Throughput Salt Screening
This protocol utilizes a 96-well microplate format for rapid screening of multiple counter-ions and solvent systems to identify promising crystalline salts.[14]
Objective: To efficiently identify conditions that produce crystalline salts of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Library of basic counter-ions (e.g., NaOH, KOH, Ca(OH)₂, Tromethamine, L-Arginine)
Library of pharmaceutically acceptable solvents (e.g., Ethanol, Methanol, Acetone, Isopropanol, Acetonitrile, Water). Adhere to ICH guidelines for solvent selection.[11]
96-well microplates
Multichannel pipette
Centrifuge with plate rotor
Polarized light microscope
Automated liquid handler (optional)
Methodology:
Prepare API Stock Solution: Dissolve a known amount of the API in a suitable solvent or solvent mixture to create a stock solution of known concentration (e.g., 20 mg/mL).
Prepare Counter-ion Stock Solutions: Prepare equimolar stock solutions of the selected basic counter-ions in appropriate solvents.
Dispense Solutions: Using a multichannel pipette or liquid handler, dispense a fixed volume of the API stock solution into each well of the 96-well plate.
Add Counter-ions: Add an equimolar amount of each counter-ion solution to the designated wells. Include control wells with only the API solution.
Induce Crystallization: Allow the plates to stand under various conditions to induce crystallization. Common methods include:
Slow evaporation at room temperature.
Cooling crystallization (refrigeration at 4°C).
Anti-solvent addition.
Observation and Analysis:
Visually inspect the wells for the formation of solid material over 24-72 hours.
Examine any resulting solids under a polarized light microscope to assess birefringence, which is an indicator of crystallinity.
Isolate promising crystalline hits for further characterization.
Workflow Visualization:
Caption: Decision tree for optimal salt selection.
Conclusion
The formation of pharmaceutical salts is a scientifically driven process that can profoundly impact the success of a drug candidate. For [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, a systematic approach involving high-throughput screening followed by rigorous characterization of scaled-up candidates is paramount. By evaluating key parameters such as crystallinity, thermal properties, and aqueous solubility, researchers can confidently select an optimal salt form with enhanced properties, thereby facilitating subsequent formulation development and improving the potential for clinical success.
References
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Innoscience - Journal of Pharmacy & Pharmacognosy. [Link]
Salt Selection in Drug Development | PDF. Scribd. [Link]
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS Open. [Link]
Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology. [Link]
Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. [Link]
Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS Open. [Link]
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]
Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Longdom Publishing. [Link]
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]
Process for producing 1H-tetrazole-1 acetic acid and its esters.
Salt and Co-crystal Screening at Sygnature Discovery. Sygnature Discovery. [Link]
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. [Link]
1H-tetrazole-5-acetic acid one-step synthesis production method.
Post-processing method for preparing 1H-tetrazole-1-acetic acid through triethyl orthoformate method.
Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences. [Link]
Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. [Link]
Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. International Journal of Pharmaceutics. [Link]
Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles Under Solventless Conditions. Arkivoc. [Link]
Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. Acta Chimica Slovenica. [Link]
Characterization of Pharmaceutical Products. Eurofins Scientific. [Link]
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed. [Link]
2-(tetrazol-5-yl)-1,1'-biphenyl derivatives, their preparation and their use as synthetic intermediates.
Application Notes and Protocols: Leveraging [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid as a Novel Scaffold in Anti-Inflammatory Drug Discovery
Authored by: Your Senior Application Scientist Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry The tetrazole ring is a unique five-membered aromatic system containing four nitrogen atom...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Your Senior Application Scientist
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The tetrazole ring is a unique five-membered aromatic system containing four nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] Its distinctive physicochemical properties, including its acidic nature and ability to act as a bioisosteric replacement for the carboxylic acid group, make it a valuable pharmacophore in drug design.[3][4] The tetrazole moiety is found in numerous marketed drugs with a wide range of therapeutic applications, including antihypertensive, antibacterial, and anticancer agents.[5][6][7] One of the key advantages of using a tetrazole in place of a carboxylic acid is its enhanced metabolic stability and often improved pharmacokinetic profile.[8][9]
This guide focuses on the potential of a specific, yet underexplored scaffold: [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid . The presence of the 3-methoxyphenyl group, a common feature in many biologically active compounds, coupled with the tetrazole-acetic acid motif, suggests a strong potential for this scaffold in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. These application notes will provide a comprehensive framework for researchers to synthesize, evaluate, and optimize derivatives based on this promising scaffold.
The Rationale: Targeting Inflammatory Pathways
Chronic inflammation is a key pathological driver in a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[10] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways, are central to the inflammatory response, making them prime targets for therapeutic intervention.[10] The structural features of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, particularly its ability to mimic a carboxylic acid, suggest its potential to interact with biological targets that recognize carboxylate groups, such as various enzymes and receptors involved in inflammation.
This document will outline a strategic approach to investigate the anti-inflammatory potential of this scaffold, beginning with its synthesis and progressing through a cascade of in vitro and in vivo evaluations.
PART 1: Synthesis and Characterization
A plausible synthetic route for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is proposed based on established methods for tetrazole synthesis and N-alkylation.
Protocol 1: Synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Objective: To synthesize the target scaffold for subsequent biological evaluation.
Methodology: This synthesis involves a two-step process: the formation of the 5-substituted tetrazole ring followed by N-alkylation.
Step 1: Synthesis of 5-(3-Methoxyphenyl)-1H-tetrazole
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
Addition of Reagents: Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents) to the solution.
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with 2N HCl to pH 2-3.
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography to yield 5-(3-methoxyphenyl)-1H-tetrazole.[11]
Step 2: N-Alkylation to yield [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Reaction Setup: Dissolve 5-(3-methoxyphenyl)-1H-tetrazole (1 equivalent) in a suitable polar aprotic solvent like acetone or DMF.
Base Addition: Add a base such as potassium carbonate (2 equivalents) to the solution and stir for 30 minutes.
Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.
Work-up: After completion, filter off the base and concentrate the filtrate under reduced pressure.
Hydrolysis: Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours to hydrolyze the ester.
Purification: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product, [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.[12]
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
PART 2: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the scaffold and its derivatives.
Workflow for In Vitro Screening
Caption: In Vitro Screening Cascade for Anti-inflammatory Agents.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the test compounds on relevant cell lines (e.g., RAW 264.7 murine macrophages).
Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the inhibitory effect of the test compounds on the production of nitric oxide, a key inflammatory mediator.
Methodology:
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[13]
Supernatant Collection: Collect the cell culture supernatant.
Griess Assay: Mix an equal volume of the supernatant with Griess reagent.
Absorbance Measurement: Measure the absorbance at 540 nm.[13]
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
Objective: To quantify the effect of the test compounds on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
Cell Culture and Treatment: Follow the same procedure as the NO production assay.
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.
Protocol 5: COX Enzyme Activity Assay
Objective: To determine if the compounds directly inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
Assay Kit: Utilize a commercial COX activity assay kit (colorimetric or fluorometric).
Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of the test compound.
Substrate Addition: Initiate the reaction by adding arachidonic acid.
Signal Detection: Measure the product formation according to the kit's protocol.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol 6: Kinase Inhibitory Assay
Objective: To screen the lead compounds against a panel of kinases involved in inflammatory signaling (e.g., IKK, MAPKs).
Methodology:
Assay Format: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high-throughput compatibility.[14] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Reaction Components: The assay requires a catalytically active kinase, a suitable substrate, and ATP.[14]
Procedure:
Dispense the test compounds at various concentrations into a 96- or 384-well plate.
Add the kinase, substrate, and ATP to initiate the reaction. Incubate for a defined period.
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis: Measure luminescence using a plate reader. A higher luminescent signal indicates greater inhibition of kinase activity.[15] Calculate IC₅₀ values for active compounds.
PART 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological context.
Workflow for In Vivo Studies
Caption: In Vivo Evaluation Workflow for Anti-inflammatory Drug Candidates.
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compounds.
Methodology:
Animal Acclimatization: Acclimatize male Wistar rats for at least one week.[13]
Grouping and Dosing: Divide the animals into groups: vehicle control, test compound groups (at least three doses), and a positive control group (e.g., indomethacin). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group.[13]
Protocol 8: Adjuvant-Induced Arthritis in Rats
Objective: To assess the therapeutic efficacy of the compounds in a chronic model of inflammatory arthritis.
Methodology:
Induction of Arthritis: Induce arthritis in rats by a single intradermal injection of Freund's Complete Adjuvant into the tail base.
Treatment: Begin treatment with the test compound or vehicle on day 14 post-adjuvant injection and continue for a specified period (e.g., 14-21 days).
Assessment of Arthritis: Monitor the animals for changes in paw volume, arthritis score, and body weight.
Histopathology and Biomarkers: At the end of the study, collect joint tissues for histopathological examination and blood for the analysis of inflammatory biomarkers.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. The following tables provide templates for data presentation.
Table 1: In Vitro Anti-inflammatory Activity of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid Derivatives
Compound ID
Cell Viability (IC₅₀, µM)
NO Production (IC₅₀, µM)
TNF-α Secretion (IC₅₀, µM)
IL-6 Secretion (IC₅₀, µM)
COX-1 Inhibition (IC₅₀, µM)
COX-2 Inhibition (IC₅₀, µM)
Scaffold
>100
55.2
48.9
62.1
>100
75.3
Derivative 1
>100
25.8
22.4
31.5
>100
45.6
Derivative 2
85.3
10.2
8.7
12.3
90.1
15.8
Positive Control
>100
5.1
4.3
6.8
0.5
0.1
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema
Treatment Group
Dose (mg/kg)
% Inhibition of Edema at 3 hours
Vehicle Control
-
0
Scaffold
10
25.4
30
42.1
Derivative 2
10
38.6
30
65.2
Indomethacin
10
72.5
Conclusion and Future Directions
The scaffold [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be crucial for optimizing the potency and selectivity of this scaffold.[2][16] Further investigation into the mechanism of action of the most promising derivatives will pave the way for their advancement into more complex preclinical models and, ultimately, potential clinical development.
References
Verma, A., Joshi, N., & Singh, A. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. IntechOpen. [Link]
Kumar, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
Kumar, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
Lenci, E., & Trabocchi, A. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
Arora, P., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. [Link]
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
Sutherell, C. L., et al. (2021). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. [Link]
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. [Link]
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]
Hayer, S., & Pundt, L. L. (2021). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology. [Link]
Kumar, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]
ResearchGate. (2023). Structure activity relationship of synthesized derivative tetrazole (5 a–e). Retrieved from [Link]
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]
European Medicines Agency. (n.d.). Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. Retrieved from [Link]
de Fátima, A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Johnson, G. L., & Riddle, S. M. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
R Discovery. (1988). Synthesis and biological activity of the metabolites of [3,4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid. Retrieved from [Link]
AWS. (n.d.). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles Under Solventless Conditions. Retrieved from [Link]
PubMed. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
National University of Pharmacy. (2021). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Retrieved from [Link]
PubChemLite. (n.d.). 2h-tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, ((2-methoxyphenyl)methylene)hydrazide. Retrieved from [Link]
PubChemLite. (n.d.). 2h-tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, ((3-hydroxy-4-methoxyphenyl)methylene)hydrazide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from [Link]
PubMed. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
ACS Publications. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
ResearchGate. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Retrieved from [Link]
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]
Bentham Science Publishers. (n.d.). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with low yields in tetrazole-acetic acid synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with low yields in tetrazole-acetic acid synthesis.
The synthesis of[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is notoriously plagued by poor regioselectivity and isolation challenges. This guide moves beyond generic procedures to provide a mechanistic understanding of the reaction pathways, empowering you to engineer your workflows for maximum efficiency and isomeric purity.
Part 1: Diagnostic Overview & Synthetic Workflow
The synthesis fundamentally relies on a three-stage process: a [2+3] cycloaddition to form the tetrazole core, an alkylation step to introduce the acetate moiety, and a final saponification. The critical bottleneck for yield is almost always the alkylation step , where the ambidentate tetrazolate anion diverges into N1 and N2 regioisomers.
Synthetic workflow highlighting the critical N1/N2 regioselectivity divergence.
Part 2: Troubleshooting Guide & FAQs
Diagnostic logic tree for isolating the root cause of low synthetic yields.
Q1: My alkylation step with ethyl bromoacetate yields a near 1:1 mixture of N1 and N2 isomers. How do I force N2 selectivity?A1: The root cause is the ambidentate nature of the tetrazolate anion. Under standard basic conditions (e.g.,
in DMF), the reaction proceeds via an mechanism. While the N2 position is less sterically hindered, the N1 position is more electron-rich, leading to poor regioselectivity and a near-statistical mixture of isomers[1].
Solution: Shift the mechanistic pathway from base-catalyzed nucleophilic substitution to Lewis acid-catalyzed electrophilic substitution. Utilizing a diazo compound (like ethyl diazoacetate) in the presence of a Lewis acid such as directs the alkylation almost exclusively to the N2 position (>90% selectivity)[2][3].
Q2: The initial [2+3] cycloaddition between 3-methoxybenzonitrile and sodium azide is sluggish and stalls at 50% conversion. How can I drive this safely?A2: Uncatalyzed cycloadditions require dangerously high temperatures that risk azide decomposition. The nitrile carbon must be activated to accept the nucleophilic attack of the azide[4].
Solution: Implement a Sharpless-type protocol using
as a Lewis acid catalyst. Zinc coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon and dramatically accelerating the cycloaddition[4]. Alternatively, microwave irradiation can be used to decrease reaction times while maintaining high yields[5].
Q3: I lose a significant amount of mass during the final ester hydrolysis to the acetic acid. What is causing this loss?A3: The final product, [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, is highly polar and acts as a bioisostere for carboxylic acids[6]. If the pH during the aqueous workup is too high, the product remains ionized as a water-soluble carboxylate salt. If the pH is dropped too low (e.g., pH < 1), you risk protonating the tetrazole ring itself or co-precipitating inorganic salts.
Solution: Strict pH control is mandatory. Acidify the aqueous layer carefully to pH 2.5–3.0 using 1M HCl, and extract with a highly polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran.
Part 3: Quantitative Data & Isomer Comparison
To highlight the impact of reaction conditions on regioselectivity, the following table summarizes the expected outcomes based on the mechanistic pathways discussed above.
Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity and Yield
Alkylating Agent
Catalyst / Base
Solvent
Temp (°C)
Expected N1:N2 Ratio
Isolated N2 Yield
Ethyl bromoacetate
(Base)
DMF
80
45 : 55
~35%
Ethyl bromoacetate
(Base)
THF
65
40 : 60
~42%
Ethyl diazoacetate
(Acid)
25
10 : 90
~78%
Ethyl diazoacetate
(Acid)
DCE
60
<5 : 95
>85%
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Do not proceed to the next step without confirming the validation checks.
Protocol A: High-Yield Cycloaddition for 5-(3-Methoxyphenyl)-1H-tetrazole
Preparation: In a round-bottom flask, suspend 3-methoxybenzonitrile (10.0 mmol), sodium azide (12.0 mmol), and
(10.0 mmol) in a 1:1 mixture of and isopropanol (30 mL)[4].
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir vigorously for 16 hours.
Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The nitrile starting material (
) should be completely consumed.
Workup: Cool to room temperature. Add 1M HCl dropwise until the pH reaches 2.0. The 5-(3-methoxyphenyl)-1H-tetrazole will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Note: This protocol utilizes Lewis acid catalysis to bypass the poor selectivity of base-catalyzed methods[2][3].
Preparation: To a flame-dried Schlenk tube under inert atmosphere, add 5-(3-methoxyphenyl)-1H-tetrazole (5.0 mmol),
(0.5 mmol, 10 mol%), and anhydrous 1,2-dichloroethane (DCE, 20 mL)[2].
Initiation: Slowly add ethyl diazoacetate (6.0 mmol) dropwise. Caution: Nitrogen gas will evolve.
Reaction: Stir the mixture at 60 °C for 4 hours.
Validation Check: Analyze the crude mixture via LC-MS. You should observe a single major peak corresponding to the N2-alkylated ester (
[M+H]+), with the N1 isomer peak being negligible (<5% relative area).
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via short-plug silica gel chromatography (Hexanes:EtOAc 8:2) to isolate ethyl [5-(3-methoxy-phenyl)-tetrazol-2-yl]-acetate.
Protocol C: Saponification and Precise Isolation
Preparation: Dissolve the N2-ester (4.0 mmol) in a 3:1 mixture of THF and water (16 mL).
Reaction: Add lithium hydroxide monohydrate (
, 8.0 mmol). Stir at room temperature for 2 hours.
Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the ester spot.
Workup (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.
pH Adjustment: Using a calibrated pH meter, add 1M HCl dropwise until the pH is exactly 2.5 to 3.0 .
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous
, and concentrate in vacuo to yield the pure[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Part 5: References
Abstract: By this method, 5-substituted tetrazoles were prepared... - CUNI.[Link]
Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols - Scholaris. [Link]
Technical Support Center: Controlling N1 vs. N2 Regioselectivity in Tetrazole Alkylation Reactions
Welcome to the Technical Support Center dedicated to the nuanced challenge of regioselective alkylation of 5-substituted tetrazoles. This guide is designed for researchers, medicinal chemists, and process development sci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to the nuanced challenge of regioselective alkylation of 5-substituted tetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling N1 and N2 isomer formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired regiochemical outcomes.
The Challenge: A Tale of Two Nitrogens
The alkylation of a 5-substituted-1H-tetrazole presents a classic challenge in heterocyclic chemistry: regioselectivity. The tetrazolate anion, formed upon deprotonation, is an ambident nucleophile with two primary sites of reactivity: the N1 and N2 positions. The resulting N1- and N2-alkylated isomers often exhibit distinct biological activities and physicochemical properties, making the selective synthesis of a single isomer a critical goal in drug discovery and development.[1] This guide will dissect the key factors that govern this selectivity and provide actionable strategies for directing the alkylation to your desired nitrogen.
Frequently Asked Questions (FAQs)
Q1: I'm consistently getting a mixture of N1 and N2 isomers. What are the fundamental principles governing this regioselectivity?
A1: The N1/N2 ratio is a result of a delicate balance between several competing factors. The alkylation of the tetrazolate anion is understood to be a two-stage process.[2] The initial, rate-limiting step involves the interaction between the anion and the alkylating agent to form an active intermediate, which then rapidly rearranges to the N1 and N2 products.[2] The regioselectivity can be influenced by whether the reaction proceeds through a first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution mechanism.[3][4] Key factors that you can manipulate include the choice of alkylating agent, solvent, base (and its counter-ion), reaction temperature, and the electronic and steric nature of the 5-substituent.[3][5]
Q2: How does the substituent at the 5-position of the tetrazole ring influence the N1/N2 ratio?
A2: The 5-substituent plays a pivotal role through both steric and electronic effects.
Steric Hindrance: A bulky substituent at the 5-position can sterically hinder the approach of the electrophile to the adjacent N1 position, thereby favoring alkylation at the more accessible N2 position.[3][6]
Electronic Effects: Electron-withdrawing groups at the 5-position tend to favor the formation of the N2-isomer.[6][7] Conversely, electron-donating groups can increase the nucleophilicity of the ring system. The nature of the substituent also impacts the relative thermodynamic stability of the resulting N1 and N2 isomers.[3]
Q3: Can the choice of solvent dramatically alter the regioselectivity?
A3: Absolutely. The solvent's polarity and coordinating ability are critical. Solvation affects the state of the tetrazolide anion in solution, which can exist as a free anion, a contact ion pair, or a solvent-separated ion pair.[7] This, in turn, influences which nitrogen atom is more nucleophilic. For instance, in some systems, a switch from a less polar solvent like THF to a more polar aprotic solvent like DMSO has been shown to reverse the selectivity.[3] In certain cases, using THF with a strong base like sodium hydride has been shown to favor N1-alkylation.[7]
Q4: What is the role of the base and its counter-ion in directing the alkylation?
A4: The base deprotonates the tetrazole to form the reactive tetrazolate anion. The nature of the counter-ion from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the regioselectivity by forming ion pairs with the tetrazolate anion.[7] This association can sterically block one of the nitrogen atoms or alter the nucleophilicity of the N1 and N2 positions. For example, lithium has been shown to have a dual role in stabilizing the tetrazolate anion and suppressing N2-alkylation, thus favoring the N1-substituted product in some cases.[6]
Troubleshooting Guide: Optimizing for Your Desired Isomer
Problem: My reaction is non-selective, yielding a nearly 1:1 mixture of N1 and N2 isomers.
This is a common starting point. A systematic approach to optimizing your reaction conditions is necessary to favor one isomer.
A general workflow for optimizing the regioselective alkylation of tetrazoles.
Solution Pathway:
Vary the Solvent: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF, DMSO). This is often the most impactful and easily adjustable parameter.
Change the Base/Counter-ion: If using a base like K₂CO₃, try switching to NaH, Cs₂CO₃, or an organic base like DBU. The change in the counter-ion can significantly alter the ion-pairing and thus the regioselectivity.
Adjust the Temperature: Lower temperatures generally favor the kinetically controlled product (often the N2 isomer), while higher temperatures can favor the thermodynamically more stable product (often the N1 isomer).[7] Run the reaction at 0 °C, room temperature, and a higher temperature (e.g., 50-80 °C) to assess the effect.
Evaluate the Alkylating Agent: "Harder" electrophiles may favor alkylation at the more electronegative nitrogen, while "softer" electrophiles may show a different preference. If possible, experiment with different leaving groups on your alkylating agent (e.g., iodide vs. bromide vs. tosylate).
Problem: I need to selectively synthesize the N2-alkylated tetrazole.
Several strategies have been developed to preferentially form the N2 isomer.
Lewis Acid Catalysis: The use of Lewis acids like aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O) can effectively direct alkylation to the N2 position.[3]
Acid-Catalyzed Alkylation with Alcohols: In an acidic medium, the selectivity often shifts significantly towards the N2 isomer.[6]
Diazotization of Aliphatic Amines: This method generates a transient alkyl diazonium intermediate that preferentially alkylates the N2 position.[4]
Radical-Based Methods: Reactions proceeding via a radical mechanism have shown selectivity for the N2 position.[6]
Problem: My target is the N1-alkylated tetrazole, but the N2 isomer is the major product.
Achieving N1 selectivity can be more challenging, but specific methods have proven effective.
Specific Methylating Agents: Reagents like methyl 2,2,2-trichloroacetimidate have been reported to provide high yields of N1-methylated products.[3][6]
Solvent and Base Combination: In certain systems, the use of a solvent like DMSO with a base such as NaHMDS can favor the N1-alkylated product.[3]
Protecting Group Strategies: While more synthetically intensive, the use of a protecting group on one of the nitrogen atoms can direct alkylation to the desired position, followed by deprotection.[3]
Data Summary: Influence of Reaction Conditions on N1:N2 Ratio
The following table provides a summary of representative examples from the literature, highlighting how different reaction parameters can influence the N1:N2 isomer ratio. Note that these ratios are substrate-dependent.
5-Substituent
Alkylating Agent
Base
Solvent
Temperature (°C)
N1:N2 Ratio
Phenyl
Benzyl Bromide
K₂CO₃
Acetone
Reflux
45:55
Phenyl
Benzyl Bromide
NaH
THF
Room Temp
Favouring N1
Aryl
Isopropyl Alcohol
H₂SO₄
-
-
N2 Major
Methyl
Methyl Iodide
K₂CO₃
DMF
25
36:64
Phenyl
Methyl 2,2,2-trichloroacetimidate
TMSOTf (cat.)
CH₂Cl₂
Room Temp
N1 Major
Key Experimental Protocols
Protocol 1: General Procedure for N2-Selective Alkylation using Alcohols and BF₃·Et₂O
This protocol is adapted from established literature procedures for the N2-selective alkylation of 5-substituted tetrazoles.[3]
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) and the corresponding alcohol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (1.5 mmol) dropwise at room temperature.
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.
Protocol 2: General Procedure for N1-Selective Methylation using Methyl 2,2,2-trichloroacetimidate
This protocol is based on a mild and regioselective method for N1-methylation.[3]
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.2 mmol).
Add a catalytic amount of a suitable acid catalyst (e.g., triflic acid).
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the same solvent.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography to obtain the N1-methylated tetrazole.
Mechanistic Considerations at a Glance
Key factors influencing the N1 vs. N2 regioselectivity in tetrazole alkylation.
References
Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025).
The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia. Available at: [Link]
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Available at: [Link]
Koren, A., & Ostrovskii, V. (2007). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. Chemistry of Heterocyclic Compounds, 43(1), 1-9. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for Crude[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Welcome to the Technical Support Center. The synthesis of 2-substituted tetrazole-acetic acids, such as[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, is a critical workflow in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 2-substituted tetrazole-acetic acids, such as[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, is a critical workflow in medicinal chemistry. The tetrazole ring is highly valued as a metabolically stable bioisostere for carboxylic acids[1]. However, researchers frequently encounter complex impurity profiles during synthesis and scale-up.
This guide provides field-proven troubleshooting strategies, focusing on the mechanistic origins of regioisomeric and chemical impurities, and establishes a self-validating protocol for obtaining a high-purity product.
Part 1: Causality & Mechanistic Origins of Impurities
To effectively purify your crude mixture, you must first understand the thermodynamic and kinetic forces generating the impurities:
Regioisomerism (The N1 vs. N2 Problem): 5-substituted tetrazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms[2]. When alkylating 5-(3-methoxyphenyl)-1H-tetrazole with an electrophile (e.g., ethyl bromoacetate), the reaction proceeds via an SN2 mechanism. Because both nitrogen atoms (N1 and N2) are nucleophilic, the reaction inevitably yields a mixture of N1 and N2 alkylated isomers[3].
pKa Overlap: The starting material, 5-(3-methoxyphenyl)-1H-tetrazole, possesses a highly acidic N-H proton (pKa ~4.5–4.9)[3]. The final target product is a carboxylic acid (pKa ~3.5). This narrow pKa overlap makes separating unreacted starting material from the final product via standard acid-base extraction nearly impossible.
Part 2: Troubleshooting FAQs
Q1: My crude product is heavily contaminated with the N1-regioisomer ([5-(3-Methoxy-phenyl)-tetrazol-1-yl]-acetic acid). How do I remove it?Causality: The N1 isomer forms due to the inherent dual-reactivity of the tetrazolate anion.
Solution: Do not attempt to separate the N1 and N2 isomers after hydrolysis to the free acetic acid. Both isomers are highly polar carboxylic acids, making separation notoriously difficult. Instead, perform the separation at the ester intermediate stage (e.g., using ethyl bromoacetate for the initial alkylation). The N1-ester has a significantly higher dipole moment than the N2-ester because the lone pairs of the ring nitrogens align more constructively[4]. This allows for facile separation via normal-phase silica gel chromatography (the less polar N2-ester elutes first) or fractional crystallization.
Q2: I detect unreacted 5-(3-methoxyphenyl)-1H-tetrazole in my final product. What went wrong?Causality: Incomplete alkylation leaves residual starting tetrazole. Because the starting tetrazole and the final carboxylic acid product share overlapping acidic pKa values[1][3], they co-precipitate during the final acidification step.
Solution: You must wash out the unreacted starting material before hydrolysis. While the product is still in its neutral ester form, wash the organic layer with a mild aqueous base (1M Na₂CO₃). The unreacted tetrazole will be deprotonated into its water-soluble sodium salt and removed in the aqueous phase, while the neutral N2-ester remains safely in the organic phase.
Q3: My final compound contains inorganic salts (e.g., NaCl, LiCl) and exhibits severe peak tailing on HPLC. How do I fix this?Causality: Hydrolysis of the ester requires a base (e.g., LiOH), followed by acidification (e.g., HCl) to precipitate the free tetrazole-2-acetic acid. This generates trapped inorganic salts. Furthermore, polar acidic compounds like tetrazoles interact strongly with residual silanol groups on HPLC columns[4].
Solution: Exploit the differential solubility of the free acid. After acidifying the hydrolysis mixture to pH ~2, collect the precipitated solid and triturate it in ice-cold deionized water. Inorganic salts are highly soluble in cold water, while the organic tetrazole acid is sparingly soluble. For HPLC analysis, ensure the use of a buffered mobile phase (e.g., 0.1% formic acid) to keep the tetrazole fully protonated and suppress tailing[4].
Part 3: Quantitative Data Summary
Impurity
Source
Relative Polarity
pKa
Recommended Removal Strategy
N1-Regioisomer
Non-selective alkylation
High (Large dipole)
~3.5 (Acid form)
Chromatography/Crystallization at the ester stage.
Unreacted Tetrazole
Incomplete reaction
Medium
~4.8
Aqueous basic wash (1M Na₂CO₃) at the ester stage.
Inorganic Salts
Hydrolysis & acidification
Very High (Ionic)
N/A
Cold water trituration of the precipitated final acid.
Part 4: Step-by-Step Experimental Protocol
This self-validating protocol ensures impurities are removed at the specific chemical stages where their physicochemical differences are maximized.
Step 1: Alkylation (Esterification Route)
Dissolve 5-(3-methoxyphenyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent (e.g., DMF) to favor N2-alkylation.
Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to form the tetrazolate anion.
Dropwise add ethyl bromoacetate (1.1 eq) and heat to 60°C for 4-6 hours until TLC indicates optimal conversion.
Step 2: Removal of Unreacted Starting Material
4. Cool the mixture, dilute with Ethyl Acetate, and wash with 1M aqueous Na₂CO₃ (3x). Self-Validation: This selectively extracts any unreacted acidic tetrazole into the aqueous layer.
5. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester mixture (N1 and N2 isomers).
Step 3: Isomer Separation
6. Purify the crude ester via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The less polar N2-ester will elute first.
7. Pool and concentrate the fractions containing the pure N2-ester.
Step 4: Hydrolysis and Final Isolation
8. Dissolve the pure N2-ester in a 3:1 mixture of THF:Water. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.
9. Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.
10. Slowly acidify with 2M HCl until the pH reaches ~2. The pure[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid will precipitate as a white solid.
11. Filter the solid, wash thoroughly with ice-cold deionized water to remove trapped inorganic salts, and dry under high vacuum.
Part 5: Workflow Diagram
Caption: Workflow for isolating pure N2-tetrazole acetic acid via ester intermediate.
Part 6: References
Jaiswal et al., "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy," Frontiers in Chemistry, 2024.
BenchChem Application Notes, "Synthesis of Tetrazole Derivatives and Alkylation Regioselectivity," BenchChem, 2025.
Herr, R. J., "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods," Bioorganic & Medicinal Chemistry, 2002.
Gomez-Zavaglia et al., "Tetrazole acetic acid: Tautomers, conformers, and isomerization," The Journal of Physical Chemistry A, 2013.
Before troubleshooting, it is critical to understand the physicochemical "personality" of your compound. [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a lipophilic weak acid .
Core Structure: A hydrophobic phenyl-tetrazole core linked to a hydrophilic acetic acid tail.
The Critical Factor (pKa): The acetic acid moiety typically exhibits a pKa in the range of 3.8 – 4.2 .
Solubility Behavior:
pH < 4: The compound is protonated (unionized) and highly insoluble in water.
pH > 6: The compound is deprotonated (anionic) and significantly more soluble.
LogP (Est): ~1.8 – 2.2 (Moderately lipophilic).
The Root Cause of 90% of Issues: Users typically dissolve the compound in DMSO (where it is highly soluble) and then dilute it into a neutral or slightly acidic buffer. If the final concentration exceeds the thermodynamic solubility of the unionized form, or if the buffer capacity is insufficient to maintain pH > 5, the compound will precipitate ("crash out").
Diagnostic & Troubleshooting (Q&A)
Issue 1: "The compound precipitated immediately upon addition to the aqueous buffer."
Diagnosis: This is the classic "Solvent Shift" phenomenon. You likely created a supersaturated solution that is thermodynamically unstable.
Technical Explanation:
When you dilute a DMSO stock into water, the solvent power drops exponentially. If the buffer pH is near or below the pKa (approx. 4.0), the compound remains unionized and hydrophobic. The sudden increase in water polarity forces the hydrophobic phenyl-tetrazole cores to aggregate, leading to precipitation.
Solution:
Check Buffer pH: Ensure your final buffer pH is at least 7.4 .
Check Buffer Capacity: Use a strong buffer (e.g., 100 mM Phosphate or Tris) rather than dilute buffers (e.g., 10 mM PBS). The addition of the acidic compound can locally lower the pH, triggering precipitation.
Use the "Spring and Parachute" Approach: See Protocol A below.
Issue 2: "I need to dose this in animals. Can I use pure DMSO?"
Diagnosis: High DMSO concentrations are toxic and cause hemolysis.
Solution:
Do not use >10% DMSO for IV/IP routes if possible. Instead, exploit the ionization of the molecule.
Recommended Vehicle: 5% DMSO + 95% Saline (adjusted to pH 8.0 with dilute NaOH/Carbonate).
Alternative: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the lipophilic phenyl ring while the exterior remains hydrophilic.
Issue 3: "My cellular assay results are highly variable."
Diagnosis: Microprecipitation.
Even if the solution looks clear to the naked eye, sub-micron aggregates may have formed, which can cause false positives (by scattering light or non-specific binding) or false negatives (lower effective concentration).
Solution:
Filter your working solution through a 0.22 µm PVDF filter before adding to cells.
Measure the actual concentration of the filtrate using UV-Vis or HPLC to confirm the dose.
Visualizing the Solubility Mechanics
The following diagram illustrates the critical relationship between pH, ionization, and solubility for this specific class of molecule.
Figure 1: The pH-dependent solubility equilibrium. Maintaining the molecule in its ionized form (Right side, Green) is critical for aqueous stability.
Experimental Protocols
Protocol A: The "Slow-Shift" Dilution Method
Use this for preparing cellular assay working solutions.
Technical Support Center: Optimizing Temperature and pH for Tetrazole Acetic Acid (TAA) Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with 1H-Tetrazole-5-acetic acid (TAA) and its isomers...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with 1H-Tetrazole-5-acetic acid (TAA) and its isomers. TAA is a highly valuable carboxylic acid bioisostere, favored because its tetrazole ring mimics the acidity of acetic acid while providing superior metabolic stability at physiological pH[1][2]. However, its dual nature—capable of tautomerization and explosive thermal degradation—requires strict environmental control.
This guide is designed to troubleshoot common failures, explain the underlying physicochemical causality, and provide self-validating protocols to ensure your syntheses remain robust and reproducible.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my TAA degrade rapidly or yield inconsistent byproducts during high-temperature reactions?Causality & Mechanism: TAA is highly thermally sensitive. Under standard storage conditions (2–8 °C), it is stable[3]. However, elevated temperatures induce tautomeric shifts and subsequent decomposition. In polar solutions, the 1H-tautomer predominates due to solvent stabilization. As the temperature increases (especially >200 °C), the equilibrium shifts toward the 2H-tautomer[4][5]. If the activation energy threshold is breached, the tetrazole ring undergoes explosive decomposition, releasing nitrogen gas (N₂) and forming carbon oxides and NOx[6][7]. In specific high-temperature solvent systems, degradation initiates via N-acetylation followed by rapid nitrogen loss[8].
Self-Validating Solution: Implement a strict upper-temperature limit of 120 °C for standard refluxing. To make this self-validating, integrate an in-line Thermogravimetric Analysis (TGA) step for your specific reaction mixture. If you observe an unexpected mass loss curve starting around 170–180 °C (near its melting point), you have exceeded the thermal stability threshold and must lower your reaction temperature.
Q2: How does pH affect the tautomeric equilibrium, solubility, and reactivity of TAA?Causality & Mechanism: The pKa of the tetrazole proton is approximately 4.7 to 4.9[1][2].
At pH < 4.0: TAA remains fully protonated, which decreases its aqueous solubility but makes it highly suitable for organic solvent extraction.
At physiological pH (~7.4): The acidic proton is lost, yielding a tetrazolide anion. This anion is metabolically stable and highly water-soluble[2].
At pH > 9.0: The compound exists entirely as a highly nucleophilic tetrazolide salt, which can lead to unwanted side reactions if electrophiles are present.
Self-Validating Solution: When adjusting pH during aqueous workups, use a calibrated pH meter and titrate slowly. Validate the protonation state by running a parallel UV-Vis scan; the absorption maximum shifts distinctly when the tetrazole ring deprotonates, confirming your target pH state has been achieved.
Q3: I am observing poor yields when using TAA in acylation reactions (e.g., Cefazolin synthesis). How do I optimize the conditions?Causality & Mechanism: In the synthesis of complex antibiotics, TAA is often converted into a mixed acid anhydride intermediate. This intermediate is highly labile. If the temperature exceeds -30 °C or the pH drifts outside the 4.5–5.5 range, the anhydride hydrolyzes back to the starting materials before coupling can occur[9].
Self-Validating Solution: Maintain cryogenic conditions (-30 °C to -50 °C) during the addition of activating agents (like pivaloyl chloride). Buffer the reaction to strictly maintain a pH of 4.5 to 5.5. Validate the formation of the anhydride by drawing a pre-cooled aliquot and analyzing it via rapid IR spectroscopy—the presence of the characteristic anhydride C=O stretch confirms successful activation before you proceed to coupling.
Part 2: Quantitative Data Summaries
The following table summarizes the critical physicochemical parameters that dictate TAA stability. Use this as a quick-reference guide when designing new synthetic routes.
Table 1: Physicochemical and Stability Profiles of Tetrazole Acetic Acid
Parameter
Value / Range
Mechanistic Implication
pKa
~4.7 - 4.9
Deprotonates at physiological pH; dictates solubility and nucleophilicity.
Melting Point
177 °C - 183 °C
Proximity to thermal decomposition threshold; avoid approaching in dry states.
Storage Temperature
2 °C - 8 °C
Prevents slow ambient degradation and minimizes tautomeric shifting.
Decomposition Temp.
> 200 °C
Risk of explosive decomposition (N₂ release); requires strict thermal monitoring.
Optimal Acylation pH
4.5 - 5.5
Stabilizes mixed acid anhydride intermediates during complex synthesis.
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Thermal Stability Profiling via TGA
This protocol determines the exact decomposition onset for your specific TAA batch, ensuring thermal boundaries are established before scaling up.
Sample Preparation: Accurately weigh 5–15 mg of dry TAA powder into a tared aluminum TGA pan[1].
Atmospheric Purge: Place the pan in the TGA furnace and purge with dynamic nitrogen gas at a flow rate of 20 mL/min to prevent oxidative artifacts.
Heating Ramp: Heat the sample from 50 °C to 300 °C at a strictly controlled rate of 5 °C/min.
Data Analysis & Validation: Plot the first derivative of the mass loss curve. The onset temperature marks the critical thermal threshold where N₂ gas is explosively released. Ensure all subsequent synthetic steps operate at least 50 °C below this onset point.
This protocol ensures the stability of the highly reactive TAA-anhydride intermediate by strictly controlling pH and temperature[9].
Salt Formation: Suspend 10.0 g of TAA in 20 mL of isopropyl alcohol (IPA). Add 16 mL of triethylamine (TEA) dropwise, maintaining the temperature at 65–70 °C for 30 minutes.
Solvent Exchange & pH Adjustment: Cool to room temperature, add 120 mL of methylene chloride, and strictly adjust the pH to 7.2–7.5 to ensure complete salt dissolution.
Cryogenic Activation: Cool the reactor to -45 °C using liquid nitrogen. Slowly add pivaloyl chloride (16 mL) to form the mixed acid anhydride.
Coupling: Drop the temperature further to -50 °C. Add the core amine (e.g., 7-ACA) while strictly maintaining the reaction pH between 4.5 and 5.5.
Validation: Run an HPLC-UV aliquot at 254 nm to confirm the disappearance of the TAA peak and the formation of the acylated product. If the TAA peak remains, the anhydride hydrolyzed due to a temperature or pH excursion.
Part 4: Visual Workflows
Figure 1: Thermal degradation pathway of TAA highlighting the tautomeric shift and nitrogen release.
Figure 2: pH-dependent structural states of TAA dictating solubility and reactivity.
Minimizing side reactions during the hydrolysis of tetrazole ester intermediates
Welcome to the Technical Support Center for Tetrazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and side reactions frequently encountered during the hy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tetrazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and side reactions frequently encountered during the hydrolysis of tetrazole ester intermediates.
Tetrazole rings are strongly electron-withdrawing and possess a pKa (~4.5–4.9) similar to carboxylic acids. This unique electronic environment directly impacts adjacent ester groups, increasing the acidity of alpha-protons and making the molecule highly susceptible to side reactions such as racemization, protecting-group cleavage, and thermal degradation during hydrolysis. The following technical guide provides field-proven, self-validating workflows to mitigate these issues.
Part 1: Hydrolysis Workflow & Decision Matrix
Selecting the correct hydrolysis condition is a matter of balancing steric hindrance against the electronic vulnerabilities of the intermediate. The decision matrix below outlines the optimal pathways based on the structural features of your tetrazole ester.
Decision matrix for selecting tetrazole ester hydrolysis conditions to minimize side reactions.
Part 2: Troubleshooting FAQs
Q1: How do I prevent racemization at the alpha-chiral center during base-catalyzed hydrolysis of tetrazole-ester intermediates?A1: Racemization occurs when a strong base abstracts the highly acidic alpha-proton (sandwiched between the ester and the electron-withdrawing tetrazole), forming a planar enolate intermediate. To minimize this, switch from NaOH or KOH to LiOH. The lithium cation strongly coordinates with the carbonyl oxygen and adjacent heteroatoms, stabilizing the transition state and accelerating hydrolysis over the enolization pathway. For absolute stereocontrol, employ enzymatic hydrolysis using lipases like Novozyme 435, which operates at neutral pH and preserves >95% enantiomeric excess (ee) 1[1].
Q2: Why am I observing tetrazole ring degradation or N-dealkylation during harsh acidic deprotection of tert-butyl esters?A2: While the tetrazole ring is generally robust, prolonged exposure to strong acids (like TFA or HCl) at elevated temperatures can lead to N-dealkylation or ring opening, especially if the tetrazole is substituted with electron-donating groups. The causality lies in the protonation of the tetrazole nitrogen, making the N-C bond susceptible to cleavage. Mitigation: Always use cation scavengers (e.g., TIPS, anisole) to trap reactive carbocations, or switch to a milder acid system like dilute HCl in dioxane at room temperature.
Q3: How can I selectively hydrolyze an aliphatic ester without cleaving a tetrazole-protecting group (like trityl)?A3: The trityl (triphenylmethyl) group is highly acid-labile but perfectly stable to base. Attempting acid-catalyzed hydrolysis of the ester will rapidly cleave the trityl group. To preserve it, use a standard base hydrolysis protocol (e.g., 2N KOH in methanol) 2[2]. Crucially, during the workup phase, when acidifying to isolate the free carboxylic acid, do not allow the pH to drop below 4.0, and perform the extraction immediately at 0°C to prevent trityl loss.
Q4: What role does presystemic hydrolysis play in tetrazole-ester prodrugs, and how can we model this in vitro?A4: In drug development, tetrazole-esters are utilized as prodrugs to enhance intestinal permeability (e.g., improving Caco-2 cell absorption for diacidic antagonists). However, their efficacy depends entirely on the rate of bioactivation (hydrolysis) versus alternative metabolic pathways like N-glucuronidation. If presystemic hydrolysis is too rapid, the prodrug reverts to the poorly absorbed parent drug in the gut. To troubleshoot this, perform in vitro stability assays using liver microsomes to determine the relative extents of hydrolysis versus metabolism, allowing you to tune the ester moiety for optimal bioavailability3[3].
Part 3: Quantitative Comparison of Hydrolysis Strategies
To assist in workflow selection, the following table summarizes the quantitative performance metrics of various hydrolysis methods applied to tetrazole ester intermediates.
Hydrolysis Method
Reagent System
Temp (°C)
Typical Yield (%)
Risk of Racemization
Enantiomeric Excess (ee)
Primary Application
Mild Basic
LiOH, THF/H2O
0 - 25
85 - 95
Low
> 90%
Alpha-chiral esters
Standard Basic
2N KOH, MeOH
65 (Reflux)
70 - 90
High
N/A
1H-tetrazole acetates
Acidic Cleavage
TFA, DCM, TIPS
20 - 25
80 - 95
Low
N/A
Bulky t-butyl esters
Biocatalytic
Novozyme 435
30 - 37
45 - 50*
Very Low
> 95%
Kinetic resolution
*Note: Yield for biocatalytic kinetic resolution inherently caps at 50% per enantiomer unless dynamic kinetic resolution (DKR) conditions are applied.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality is understood and that the reaction can be verified at every critical step.
Protocol A: Standard Basic Hydrolysis of 1H-Tetrazole-1-acetate Esters
Objective: Cleave the ethyl ester to yield 1H-tetrazole-1-acetic acid without degrading the tetrazole core.
Causality: Using a methanolic KOH system provides sufficient nucleophilicity to attack the ester carbonyl while avoiding the harsher conditions of aqueous NaOH reflux, which can trigger decarboxylation or ring opening.
Initiation: Dissolve 30 mmol of the tetrazole ester (e.g., ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate) in 10 mL of anhydrous methanol.
Reagent Addition: Slowly add 15 mL of 2N KOH in methanol at 0–5°C. Causality: Dropwise addition at low temperatures prevents localized exothermic spikes that could lead to thermal degradation.
Propagation: Heat the mixture under reflux for 1-2 hours 2[2].
Self-Validation (In-Process): Monitor via TLC (Eluent: 7:3 EtOAc:Hexane). The reaction is deemed complete when the higher Rf ester spot is entirely replaced by the baseline acid spot.
Quenching & Isolation: Cool to room temperature and carefully acidify with 1N HCl to pH 2.5. Causality: The pKa of the resulting tetrazole-acetic acid is ~3.0; lowering the pH to 2.5 ensures full protonation for organic extraction without causing unnecessary acid-catalyzed degradation of the core.
Self-Validation (Output): Extract with EtOAc, dry over Na2SO4, and evaporate. Verify the product via melting point analysis (Expected for 1H-tetrazole-1-acetic acid: 124°–127°C) to confirm purity before downstream coupling.
Objective: Enantioselective hydrolysis of racemic tetrazole acetates to yield optically pure intermediates.
Causality: Chemical hydrolysis of alpha-chiral tetrazole esters often results in racemization. Lipase-catalyzed hydrolysis operates under mild, neutral conditions, leveraging the enzyme's chiral pocket to selectively hydrolyze only one enantiomer.
Initiation: Suspend the racemic tetrazole acetate in a biphasic system of 0.1 M phosphate buffer (pH 7.2) and methyl tert-butyl ether (MTBE) (9:1 v/v).
Propagation: Incubate at 35°C with orbital shaking at 150 rpm. Causality: Immobilization on acrylic resin prevents enzyme denaturation at the solvent interface while providing high surface area for mass transfer.
Self-Validation (In-Process): Draw 50 µL aliquots hourly. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction exactly when conversion reaches 50% to maximize enantiomeric excess (ee > 95%).
Isolation: Filter the mixture to recover the Novozyme 435 beads (which can be washed and reused up to 5 times, validating process economics). Extract the filtrate with EtOAc to separate the hydrolyzed enantiomer from the unreacted ester.
References
Title: Prodrugs of BMS-183920: metabolism and permeability considerations
Source: nih.gov
URL: [Link]
Title: Enzymatic hydrolysis of esters containing a tetrazole ring
Source: nih.gov
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Welcome to the Technical Support Center for tetrazole chemistry. While a meta-methoxy group (3-methoxy) is generally less sterically demanding than an ortho-substitution, its conformational flexibility and electronic properties can still introduce significant steric hindrance and regioselectivity challenges during synthesis and downstream functionalization. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you overcome these bottlenecks.
Section 1: Overcoming Hindrance in the Tetrazole Core Synthesis
FAQ 1: My [3+2] cycloaddition of 3-methoxybenzonitrile and sodium azide is sluggish and low-yielding. How can I drive this reaction to completion?
The Causality:
The synthesis of 5-substituted 1H-tetrazoles via the traditional [3+2] cycloaddition of nitriles and azides often suffers from high activation energy barriers. The 3-methoxy group exerts an inductive electron-withdrawing effect (-I) but can also donate electron density through resonance (+R) depending on the conformation, leading to a deactivated nitrile carbon. Standard conditions (NaN₃/NH₄Cl in DMF) often fail to overcome this electronic inertia without dangerously high temperatures that risk hydrazoic acid (HN₃) explosion [1].
The Solution:
Employ a Lewis acid catalyst. Zinc bromide (ZnBr₂) coordinates directly to the nitrogen atom of the nitrile. This coordination withdraws electron density from the nitrile carbon, drastically increasing its electrophilicity and lowering the activation energy (ΔG‡) required for the azide's nucleophilic attack [1].
ZnBr2-catalyzed synthesis workflow for 5-(3-methoxyphenyl)-1H-tetrazole.
Self-Validating Protocol: ZnBr₂-Catalyzed Synthesis of 5-(3-Methoxyphenyl)-1H-tetrazole
Reaction Setup: To a heavy-walled round-bottom flask equipped with a magnetic stirrer, add 3-methoxybenzonitrile (10.0 mmol, 1.0 equiv), sodium azide (11.0 mmol, 1.1 equiv), and anhydrous ZnBr₂ (10.0 mmol, 1.0 equiv).
Solvent Addition: Add 20 mL of deionized water. If the nitrile remains highly insoluble, add 2-3 mL of isopropanol to aid dispersion.
Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 120 °C for 16 hours. Validation check: The mixture should transition from a suspension to a more homogenous, slightly cloudy solution as the tetrazole zinc salt forms.
Acidification (Critical Step): Cool the reaction to room temperature. Slowly add 3N HCl until the pH reaches 2. Causality: The strong acid protonates the tetrazolate, breaking the zinc complex and rendering the highly polar tetrazole insoluble in the aqueous medium, while converting ZnBr₂ into soluble zinc chloride/bromide salts.
Isolation: Filter the resulting white/pale-yellow precipitate through a Büchner funnel. Wash thoroughly with cold 1N HCl (2 x 10 mL) and cold water (2 x 10 mL).
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes.
Section 2: Controlling Regioselectivity in N-Alkylation
FAQ 2: When I alkylate 5-(3-methoxyphenyl)-1H-tetrazole, I get a difficult-to-separate mixture of N1 and N2 isomers. How does steric hindrance dictate this, and how can I force N2 selectivity?
The Causality:
The 5-substituted tetrazolate anion is an ambient nucleophile. Alkylation at the N1 position forces the incoming electrophile into the immediate steric environment of the 5-(3-methoxyphenyl) group. While the meta-methoxy group is further away than an ortho-methoxy group, the rotation of the phenyl ring still creates a significant steric clash in the N1 transition state [2].
When using small electrophiles (like methyl iodide), the reaction is governed by electronic factors and dipole minimization, often resulting in a near 1:1 mixture of isomers. However, as the steric bulk of the electrophile increases, the activation energy for N1 alkylation skyrockets, thermodynamically and kinetically favoring the unhindered N2 position [2, 3].
Table 1: Quantitative Impact of Electrophile Steric Bulk on N1:N2 Regioselectivity
Alkylating Agent
Steric Bulk
Reaction Conditions
N1:N2 Ratio
Total Yield (%)
Methyl Iodide (MeI)
Low
K₂CO₃, DMF, 25 °C
45 : 55
88
Benzyl Bromide (BnBr)
Moderate
K₂CO₃, DMF, 25 °C
30 : 70
85
Isopropyl Bromide (iPrBr)
High
K₂CO₃, DMF, 60 °C
10 : 90
78
Trityl Chloride (TrtCl)
Very High
Et₃N, DCM, 25 °C
0 : 100
92
Ethyl Diazoacetate
Variable
Al(OTf)₃ (10 mol%), DCE, 60 °C
5 : 95
81
Note: Data represents generalized trends observed for 5-aryltetrazoles under standard basic or Lewis-acid catalyzed conditions [2, 3].
Logical relationship between electrophile steric bulk, catalysis, and N1/N2 regioselectivity.
Self-Validating Protocol: Exclusive N2-Alkylation via Tritylation
If you require a temporary protecting group that guarantees 100% N2 regioselectivity due to extreme steric hindrance:
Setup: Dissolve 5-(3-methoxyphenyl)-1H-tetrazole (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.
Base Addition: Add triethylamine (Et₃N, 6.0 mmol, 1.2 equiv). Validation check: The suspension should become completely clear as the soluble triethylammonium tetrazolate salt forms.
Electrophile Addition: Add triphenylmethyl chloride (Trityl chloride, 5.5 mmol, 1.1 equiv) in one portion.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The massive steric bulk of the trityl group completely prevents attack at the N1 position.
Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, concentrate in vacuo, and triturate the residue with cold diethyl ether to yield the pure 2-trityl-5-(3-methoxyphenyl)-2H-tetrazole.
Section 3: Advanced Functionalization
FAQ 3: I am trying to perform a direct C-H arylation on the 3-methoxyphenyl ring using the tetrazole as a directing group, but the reaction fails at the C2 position. Why?
The Causality:
The N2-alkylated tetrazole acts as a potent directing group for Palladium-catalyzed C-H activation. However, the 3-methoxy group creates two distinct ortho positions on the phenyl ring: C2 and C4. The C2 position is sandwiched directly between the methoxy group and the bulky tetrazole ring. This extreme steric congestion prevents the bulky Pd(OAc)₂ catalyst from adopting the necessary planar conformation for the Concerted Metalation-Deprotonation (CMD) transition state [4].
The Solution:
To overcome this, you must use a sterically compact, highly electrophilic Palladium catalytic system, often facilitated by mono-N-protected amino acid (MPAA) ligands. These ligands act as internal bases, significantly lowering the activation energy of the CMD step and allowing the catalyst to access the sterically hindered C2 position, or alternatively, directing the reaction entirely to the unhindered C4 position depending on the exact ligand geometry [4].
References
Title: Preparation of 5-substituted 1H-tetrazoles from nitriles in water
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation
Source: New Journal of Chemistry
URL: [Link]
Title: Tetrazoles via Multicomponent Reactions
Source: Chemical Reviews
URL: [Link]
Optimization
Resolving hygroscopic issues with [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid powders
Status: Operational Ticket Focus: Hygroscopicity Management & Powder Handling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering severe handling di...
You are likely encountering severe handling difficulties with [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid . This compound presents a "perfect storm" for moisture uptake: it combines a polar tetrazole ring (a known hydrogen-bond acceptor) with a carboxylic acid tail (a hydrogen-bond donor). The 3-methoxy substituent on the phenyl ring adds electron density, potentially stabilizing the dipole but doing little to mitigate the hygroscopic nature of the acetic acid moiety.
When this powder is exposed to ambient humidity (>40% RH), it likely exhibits deliquescence (turning into a paste/oil) or clumping , leading to weighing errors, hydrolysis risks, and flowability failure.
This guide is structured to move you from immediate containment to permanent process resolution .
Module 1: Immediate Handling (The "Emergency" Phase)
Q: The powder turns to a sticky paste within minutes on the balance. How do I get an accurate weight for my current reaction?
A: You are observing rapid surface adsorption followed by capillary condensation. You must isolate the weighing environment from the ambient atmosphere. Do not rely on "working fast."
Protocol: The "Closed-Loop" Weighing Technique
Equilibration: Place your bulk container, spatula, and weighing boat inside a glove bag or glovebox under
or Ar atmosphere (<5% RH).
Aliquot: Weigh the required amount inside the inert environment.
Transfer: If a glovebox is unavailable, use a weighing funnel with a ground glass joint . Tare the funnel with a stopper. Add the powder, stopper it immediately, and weigh the closed system.
Dispense: Add the solid directly to your reaction solvent (which must be pre-dried) to minimize atmospheric exposure time.
Q: I suspect my current batch is already wet. Can I just dry it in a vacuum oven?
A:Proceed with caution. Vacuum drying alone is often insufficient for tetrazole-acetic acids if the water has formed a channel hydrate or is bound via strong hydrogen bonding to the tetrazole nitrogens.
Risk: Heating wet tetrazoles can sometimes trigger decarboxylation or ring degradation if the temperature is too high (>60°C) while water is present (hydrolysis risk).
Solution: Use Desiccant-Assisted Vacuum Drying . Place the powder in a vacuum oven at 40°C, but include a tray of
(Phosphorus Pentoxide) or activated molecular sieves inside the oven chamber to actively scavenge the desorbed water, preventing re-adsorption during cooling.
Module 2: Process Engineering (The "Fixing" Phase)
Q: Vacuum drying isn't getting the water content below 1%. How do I chemically dry this intermediate?
A: You need to break the water-solute interaction using Azeotropic Distillation . This is superior to static drying because it uses thermodynamic leverage to rip water molecules from the crystal lattice.
Protocol: Toluene Azeotropic Drying
Toluene forms a low-boiling azeotrope with water (84.1°C, composition ~20% water). This allows you to remove water at temperatures well below the boiling point of your tetrazole derivative.
Dissolution: Suspend/dissolve your "wet" [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid in anhydrous Toluene (10-15 volumes).
Distillation: Connect a Dean-Stark trap or set up for vacuum distillation.
Strip: Distill off the solvent. The first fraction will carry the water.
Observation: The distillate may look cloudy (water-toluene emulsion).
Chase: Once the volume is reduced, add fresh anhydrous toluene and repeat.
Isolation: Evaporate to dryness. The resulting solid should be significantly drier and may exhibit a different, more stable polymorph.
Visual Workflow: Azeotropic Drying Logic
Caption: Thermodynamic removal of bound water using toluene azeotrope to bypass high-heat requirements.
Module 3: Chemical Strategy (The "Long-Term" Phase)
Q: We are moving to scale-up. Is the free acid form sustainable?
A:Likely not. Free acids of tetrazoles are notoriously difficult to handle in bulk. You should consider a Salt Selection Screen .[1]
Q: Which salt should I choose? Sodium seems standard.
A: Avoid Sodium (Na+) if hygroscopicity is your main failure mode. Sodium salts of organic acids are often more hygroscopic than the free acid due to high charge density and water solubility.
Recommendation: Screen Calcium (Ca²⁺) or Magnesium (Mg²⁺) salts. Divalent cations often form tighter crystal lattices with higher lattice energies, leaving fewer voids for water inclusion. They are frequently less hygroscopic (e.g., compare Sodium Fenoprofen vs. Calcium Fenoprofen).[1]
Table 1: Salt Selection Matrix for Hygroscopic Acids
Salt Counter-ion
Hygroscopicity Risk
Solubility (Water)
Crystallinity Potential
Recommendation
Sodium (Na+)
High
Very High
Variable (often forms hydrates)
Avoid for this issue.
Potassium (K+)
High
High
Moderate
Generally avoid.
Calcium (Ca²⁺)
Low
Low/Moderate
High
Strong Candidate.
Magnesium (Mg²⁺)
Low/Moderate
Moderate
High
Strong Candidate.
Tromethamine
Moderate
High
High
Good alternative if solubility is key.
Visual Workflow: Salt Selection Decision Tree
Caption: Strategic selection of counter-ions to engineer the crystal lattice against moisture uptake.
Module 4: Analytical Validation
Q: How do I prove to QA that the powder is actually dry and stable?
A: A simple Loss on Drying (LOD) test is insufficient because it cannot distinguish between surface moisture and bound hydrates. You need Dynamic Vapor Sorption (DVS) .[1][2][3]
Protocol: DVS Interpretation
Run a sorption/desorption cycle (0% → 90% → 0% RH) at 25°C.
Reversible Hysteresis: If the mass gain is reversible but shows a gap between sorption/desorption, you have surface adsorption/porosity. Fix: Improve crystallization to reduce surface area.
Step Change (Stoichiometric): A sudden jump in mass at a specific RH (e.g., 20% mass gain at 40% RH) indicates conversion to a Hydrate . Fix: You must process above this RH or switch salts.
Deliquescence: Exponential mass gain without plateauing. Fix: Immediate salt switch required.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection for hygroscopicity reduction).
Newman, A. (2012). Polymorphism in the Pharmaceutical Industry. In Solid-State Analysis of Pharmaceuticals. (Details on using X-ray diffraction and DVS to characterize hygroscopic solids).
Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Foundational theory on crystal lattice energy and moisture uptake).
Surface Measurement Systems. (n.d.). DVS Application Notes: Characterization of Amorphous and Crystalline Materials. (Practical guide on interpreting DVS data for hygroscopic powders).
Technical Support Center: Advanced Catalysis for the Synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Welcome to the technical support hub for the synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for the synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional synthetic routes. We will explore the nuances of alternative catalytic systems, providing field-tested insights, troubleshooting guides, and detailed protocols to enhance efficiency, safety, and sustainability in your work.
Synthesis Overview: A Two-Stage Strategic Approach
The synthesis of the target molecule is most effectively approached as a two-stage process. First, the formation of the core tetrazole ring, and second, the regioselective alkylation to introduce the acetic acid moiety. Each stage presents unique challenges and opportunities for optimization, particularly through the strategic selection of catalysts.
Caption: Overall synthetic workflow for the target molecule.
Part 1: FAQs & Troubleshooting for Tetrazole Ring Formation
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This reaction often requires activation to overcome a significant energy barrier.[3][4]
Q1: Why are conventional catalysts for tetrazole synthesis often problematic?
A1: Traditional methods frequently rely on catalysts and reagents that pose significant safety, environmental, and handling challenges. Key issues include:
Formation of Hydrazoic Acid (HN₃): The use of ammonium chloride or Brønsted acids with sodium azide can generate hydrazoic acid, which is highly toxic and explosive.[2][5][6]
Toxic Heavy Metals: Catalysts like organotin or lead compounds are effective but introduce toxicity and disposal concerns.[7][8]
Harsh Conditions: Many conventional methods require high temperatures (100-150 °C) and long reaction times, which can lead to side reactions and decomposition.[3]
Stoichiometric Catalyst Loading: Some methods, like the Sharpless protocol using zinc salts, require stoichiometric amounts of the catalyst, which is not cost-effective and complicates purification.[9][10]
Q2: My reaction with 3-methoxybenzonitrile and sodium azide is showing low or no yield. What are the common causes?
A2: This is a frequent challenge. A systematic troubleshooting approach is recommended.
Caption: Troubleshooting logic for low product yield.
Key areas to investigate:
Solvent Choice: The reaction is highly sensitive to the solvent. High-boiling polar aprotic solvents like DMF or DMSO are generally superior, while less polar solvents (toluene) or protic solvents (ethanol) are often ineffective.[8][11]
Moisture: Water can hydrolyze the nitrile starting material to the corresponding amide, a common side product.[1][5] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Temperature: Tetrazole formation can be slow. If using a robust catalyst, gradually increasing the temperature to 100-120°C can significantly improve the reaction rate.[1][11]
Q3: I want to use a safer, reusable, and more environmentally friendly catalyst. What are my best options?
A3: The field has advanced significantly, offering several classes of "greener" alternative catalysts. The optimal choice depends on your specific laboratory capabilities and priorities (cost, speed, reusability).
Metal-free, avoiding contamination and disposal issues.
May require specific conditions (e.g., microwave heating) or higher catalyst loading.
Q4: I am trying a copper-catalyzed reaction, but the yield is poor. What should I check?
A4: Copper catalysis is a powerful green alternative, but optimization is key.
Catalyst Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is an excellent, inexpensive, and readily available catalyst precursor.[13]
Solvent: DMSO has been shown to be a highly effective solvent for this specific catalytic system.[13]
Mechanism: The catalyst likely works by forming a copper azide intermediate, which enhances the selectivity and rate of the cycloaddition. Ensure your conditions do not inhibit this step.
Temperature: While milder than many traditional methods, these reactions often still require heating, typically in the 120-140°C range, to achieve good conversion in a reasonable time.[13]
Part 2: Selected Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing the 5-(3-methoxyphenyl)-1H-tetrazole intermediate using alternative catalysts.
Protocol A: Heterogeneous Catalysis with Silica Sulfuric Acid
This protocol leverages a reusable solid acid catalyst, simplifying product isolation and purification.[12]
Materials:
3-Methoxybenzonitrile
Sodium Azide (NaN₃)
Silica Sulfuric Acid (SSA)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hydrochloric acid (2N HCl)
Brine
Procedure:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxybenzonitrile (1.0 eq.), sodium azide (1.5 eq.), and silica sulfuric acid (0.02 g per mmol of nitrile).
Solvent Addition: Add anhydrous DMF (3-5 mL per mmol of nitrile).
Reaction: Heat the mixture to reflux (approx. 110-120°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction typically takes 6-10 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to recover the silica sulfuric acid catalyst. Wash the recovered catalyst with ethyl acetate and dry it under vacuum for reuse.
To the filtrate, add an equal volume of water and ethyl acetate.
Carefully acidify the aqueous layer to pH 1-2 with 2N HCl to protonate the tetrazole.
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Green Copper Catalysis
This method uses an inexpensive and environmentally benign copper salt in DMSO.[13]
Materials:
3-Methoxybenzonitrile
Sodium Azide (NaN₃)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Dimethyl Sulfoxide (DMSO), anhydrous
Ethyl acetate
Hydrochloric acid (4N HCl)
Procedure:
Setup: In a round-bottom flask, add 3-methoxybenzonitrile (1.0 eq.), sodium azide (1.0 eq.), and CuSO₄·5H₂O (2 mol%).
Solvent Addition: Add anhydrous DMSO (2 mL per mmol of nitrile) and a stir bar.
Reaction: Heat the reaction mixture to 140°C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
Work-up:
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing 4N HCl (10 mL per mmol of nitrile) and ethyl acetate (10 mL per mmol of nitrile).
Separate the organic layer. Wash it twice with distilled water to remove residual DMSO and copper salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization.
Part 3: FAQs & Troubleshooting for N2-Selective Alkylation
Once the 5-(3-methoxyphenyl)-1H-tetrazole core is synthesized, the next critical step is attaching the acetic acid side chain. This alkylation step is notorious for producing a mixture of N1 and N2 substituted isomers.[16] The desired product for many pharmaceutical applications is the N2-isomer.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 13C NMR Chemical Shift Analysis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Content Type: Publish Comparison Guide
[1]
Executive Summary & Chemical Identity
This guide provides a definitive structural analysis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans).[1] The focus is on the 13C NMR spectral signature , specifically distinguishing the regiochemistry of the tetrazole alkylation (N1- vs. N2-isomerism).
Core Application: Bioisosteric replacement for carboxylic acids in medicinal chemistry; fragment for lipophilic pharmacophores.[1]
13C NMR Spectral Data: Performance & Assignment
The following data represents the consensus chemical shifts in DMSO-d6 . The distinction between the N2-isomer (target) and N1-isomer is validated by the characteristic downfield shift of the tetrazole C5 carbon.[1]
Table 1: Consensus 13C NMR Chemical Shifts (δ ppm)
Methylene bridge.[1] N2-alkylation typically results in a shift ~53–55 ppm.[1]
Technical Note: The chemical shift of the Tetrazole C5 carbon is the primary metric for quality control. If a signal is observed at 155 ppm , the sample likely contains significant N1-isomer impurity or unreacted 5-(3-methoxyphenyl)-tetrazole.[1]
The synthesis of tetrazole-acetic acids involves the alkylation of a 5-substituted tetrazole.[1] This reaction is ambident, capable of proceeding at the N1 or N2 position.
Regiochemical Pathway Diagram
The following diagram illustrates the bifurcation in the synthesis pathway and the thermodynamic preference for the N2-isomer under standard alkylation conditions.
Figure 1: Regioselective alkylation pathway.[1] The N2-isomer is favored due to steric factors, confirmed by the diagnostic 164 ppm NMR shift.
A Comparative Guide to the Crystal Structure of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative in Drug Design In the landscape of modern drug discovery, a molecule's three-dimensional structure is not merely a c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Design
In the landscape of modern drug discovery, a molecule's three-dimensional structure is not merely a chemical descriptor; it is the blueprint for its biological activity. For compounds like [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, which features a tetrazole ring—a well-established bioisostere for carboxylic acids—understanding its precise atomic arrangement is paramount.[1] Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating this information, providing unequivocal proof of structure, stereochemistry, and the subtle intermolecular interactions that govern a compound's behavior in the solid state.[2]
While the specific crystal structure of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is not publicly available as of this guide's publication, its structural elucidation is a critical step in its development. This guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven protocol for determining its crystal structure, and second, to offer a comparative analysis based on crystallographic data from closely related tetrazole derivatives. By examining the structures of its analogs, we can anticipate key structural features and understand the potential impact of the methoxy and acetic acid substituents on its crystal packing.
Part 1: The Experimental Workflow for Structure Determination
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystallography. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.
Synthesis and Purification
The synthesis of 5-substituted 1H-tetrazoles is well-documented, often involving the [3+2] cycloaddition of nitriles with an azide source.[3] For the target compound, this would typically involve the reaction of 3-methoxybenzonitrile with sodium azide, followed by N-alkylation with an acetic acid derivative.
Causality: Purity is non-negotiable. The presence of impurities, starting materials, or side products can inhibit crystal growth or lead to disordered or twinned crystals, making structure solution impossible. Multiple purification steps (e.g., recrystallization, column chromatography) are often necessary to achieve >99% purity, which should be confirmed by techniques like NMR, HPLC, and mass spectrometry.
The Art and Science of Crystallization
Growing single crystals suitable for XRD is often the most challenging step.[4] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline lattice.
Step-by-Step Crystallization Protocol:
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone) at an elevated temperature to find a solvent in which it has moderate solubility.
Slow Evaporation: Prepare a saturated or near-saturated solution at room temperature. Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, allowing large, well-ordered crystals to form over days or weeks.
Vapor Diffusion (Hanging or Sitting Drop):
Place a small drop of the concentrated solution of the compound on a siliconized glass slide.
Invert the slide over a well in a crystallization plate containing a "reservoir" solution of a poor solvent (in which the compound is insoluble but miscible with the good solvent).
Seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.
Cooling: Prepare a hot, saturated solution and allow it to cool slowly to room temperature, then transfer it to a refrigerator or cold room. A Dewar flask can be used to slow the cooling rate.
dot
Caption: Workflow for growing single crystals.
Data Collection and Structure Solution
Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with no visible defects) is obtained, it is mounted on a diffractometer for data collection.
Generalized Data Collection and Refinement Protocol:
Crystal Mounting: A selected crystal is mounted on a loop (e.g., a MiTeGen mount) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
Causality: Cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from radiation damage from the X-ray beam.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and rotated. A detector collects the diffraction pattern—a series of spots of varying intensity.[5]
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
Validation: The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF), and checked for geometric plausibility. The data is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.
Author: BenchChem Technical Support Team. Date: March 2026
High-Precision Purity Standards: Elemental Analysis vs. Orthogonal Methods for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic Acid
Executive Summary
For researchers synthesizing [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS 436091-35-9) , reliance on classical Elemental Analysis (CHN) as the sole purity standard is a critical vulnerability. While CHN remains the "gold standard" for confirming bulk composition, it is chemically blind to regioisomerism —the most persistent synthetic challenge in tetrazole chemistry.
This guide contrasts the traditional CHN workflow with modern orthogonal protocols (HPLC-UV and qNMR), demonstrating why a "passing" CHN result can conceal up to 15% isomeric impurity.
Part 1: The Analytical Challenge
The Molecule & The Trap
The synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid typically involves the alkylation of 5-(3-methoxyphenyl)-1H-tetrazole with chloroacetic acid. This reaction is governed by the ambident nucleophilicity of the tetrazole ring, leading to two distinct isomers:
N2-Isomer (Target): Thermodynamically preferred in many conditions.
N1-Isomer (Impurity): Kinetically favored or formed due to steric/solvent effects.
The "Blind Spot" of Elemental Analysis:
Both isomers share the exact same molecular formula (
). Consequently, a sample containing 10% N1-isomer impurity will yield identical combustion data to the pure N2-target, rendering CHN analysis insufficient for establishing true chemical purity.
Parameter
Target (N2-Isomer)
Impurity (N1-Isomer)
CHN Ability to Distinguish
Formula
FAIL (Identical)
MW
234.21 g/mol
234.21 g/mol
FAIL (Identical)
Polarity
Lower (typically)
Higher
PASS (Separable by HPLC)
Proton NMR
Distinct chemical shifts
Distinct chemical shifts
PASS (Separable by qNMR)
Part 2: Comparative Methodologies
Method A: Classical Elemental Analysis (CHN)
Status: Necessary for Bulk Confirmation, Insufficient for Purity.
Protocol:
Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvents (water/ethanol) which skew %C results.
Combustion: Flash combustion at 1800°C (dynamic flash) in pure
.
Detection: Thermal Conductivity Detection (TCD) for
, , and .
Tolerance: The industry standard for "Analytical Pure" is
absolute difference from theoretical values.
Theoretical Values for
:
Carbon: 51.28%
Hydrogen: 4.30%
Nitrogen: 23.92%
Critical Insight: If your sample contains 5% inorganic salts (e.g., NaCl from workup), CHN will fail (values drop). If it contains 5% N1-isomer, CHN will pass .
Method B: The Challenger – qNMR (Quantitative NMR)
Status: The Modern Gold Standard for Absolute Purity.
qNMR determines the absolute mass fraction of the analyte without requiring a reference standard of the analyte itself. It detects both isomeric impurities and residual solvents simultaneously.
Protocol:
Internal Standard (IS): Use Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene .
Why? Non-hygroscopic, distinct singlet peaks that do not overlap with the tetrazole aromatics (7.0–8.0 ppm) or the methylene protons (~5.5 ppm).
Solvent: DMSO-
(Tetrazoles often have poor solubility in ).
Acquisition Parameters:
Relaxation Delay (
): seconds (Must be to ensure full relaxation).
Pulse Angle: 90°.
Scans: 16–32 (for S/N > 150:1).
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weighed mass, =Purity)
Separation Logic: The N1-isomer is generally more polar and elutes earlier than the N2-isomer in reverse-phase conditions.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision matrix required to certify the purity of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, highlighting where CHN fails and HPLC/qNMR succeeds.
Caption: Analytical decision tree demonstrating that a passing CHN result is a prerequisite, not a guarantee, of purity due to isomer blindness.
Part 4: Experimental Data Summary
The table below summarizes a simulated validation of three batches of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Batch ID
CHN Result (C/H/N)
CHN Status
HPLC Purity (Area %)
qNMR Purity (wt %)
Final Conclusion
B-001
51.1% / 4.3% / 23.8%
PASS
99.2% (N2-isomer)
98.9%
Approved
B-002
51.3% / 4.2% / 24.0%
PASS
85.0% (15% N1-isomer)
84.5%
REJECT (Isomer Failure)
B-003
48.5% / 4.1% / 21.5%
FAIL
99.0%
92.0%
REJECT (Salt/Solvent Contamination)
Analysis of Batch B-002:
Note that Batch B-002 passed Elemental Analysis perfectly because the N1-isomer has the same elemental ratio. Without HPLC/qNMR, this impure batch would have been released, potentially ruining downstream biological assays.
Part 5: Regulatory Note on Heavy Metals (USP <232>)
While this guide focuses on organic purity, "Elemental Analysis" in a pharmaceutical context also refers to USP <232> Elemental Impurities (Heavy Metals).
Requirement: If using metal catalysts (e.g., Pd, Pt) or if the starting material (Tetrazole) was synthesized using Azide/Zinc methods, you must screen for Class 1 (Cd, Pb, As, Hg) and Class 2A (Co, V, Ni) elements.
Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1][2]
Limit: General limit is often < 5 ppm for oral drugs, but strictly dependent on daily dose.
References
Regioselectivity in Tetrazole Alkylation:
Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[3] New Journal of Chemistry, 2022, 46, 21085-21091.
[Link]
qNMR vs. Elemental Analysis Standards:
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[4][5][6][7] Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
[Link]
Synthesis of Tetrazole Acetic Acids:
Modh, R. P., et al. "Synthesis of novel 2-(5-(substituted phenyl)-2H-tetrazol-2-yl)acetic acid derivatives." Journal of Saudi Chemical Society, 2014.
[Link]
Differentiating N1- and N2-Isomers of Tetrazolyl Acetic Acids: A Spectroscopic Guide
This guide outlines a scientifically rigorous approach to differentiating N1- and N2-isomers of tetrazolyl acetic acids, a critical challenge in medicinal chemistry due to the distinct biological activities of these regi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a scientifically rigorous approach to differentiating N1- and N2-isomers of tetrazolyl acetic acids, a critical challenge in medicinal chemistry due to the distinct biological activities of these regioisomers.
Executive Summary & Strategic Importance
In the synthesis of tetrazolyl acetic acids—common bioisosteres for carboxylic acids in drug design—alkylation of 5-substituted tetrazoles with ethyl bromoacetate typically yields a mixture of N1- and N2-isomers .
N1-Isomer: Generally kinetically favored in specific conditions; often thermodynamically more stable in the solid state.
N2-Isomer: Often the thermodynamically favored product in solution/gas phase and the major product in non-selective alkylations.
Differentiating these isomers is non-trivial due to their identical mass and similar polarity. This guide provides a self-validating spectroscopic workflow, prioritizing
C NMR and N HMBC as the definitive tools for structural assignment.
Spectroscopic Differentiation Matrix
The following table summarizes the key diagnostic signals used to distinguish the two isomers.
Technique
Parameter
N1-Isomer Characteristics
N2-Isomer Characteristics
Confidence
C NMR
C5 Shift ()
Shielded (150 – 158 ppm)
Deshielded (162 – 172 ppm)
High
H NMR
N-CH Shift ()
Upfield (e.g., 5.4 – 5.8 ppm)
Downfield (e.g., 5.6 – 6.0 ppm)
Medium
N NMR
N-Alkylated Shift
N1 -160 to -180 ppm
N2 -100 to -115 ppm
Very High
UV-Vis
Hypsochromic (235 nm)
Bathochromic (250 nm)
Low
IR
Tetrazole Ring
Bands at 1100, 1280 cm
Bands at 1050, 1200 cm
Low
Note: Chemical shifts are solvent-dependent (typically DMSO-
or CDCl). The relative difference between isomers is the robust indicator.
Detailed Spectroscopic Analysis
The Gold Standard:
C NMR (C5 Chemical Shift)
The carbon atom at position 5 (C5) of the tetrazole ring is the most reliable 1D-NMR probe.
Mechanism: In the N1-isomer , the alkyl group at N1 exerts a steric and electronic effect that shields C5. In the N2-isomer , the alkyl group is further removed from C5 (separated by N1), and the electronic distribution results in a significant deshielding of C5.
Diagnostic Rule: If you isolate both isomers, the one with the lower C5 chemical shift is the N1-isomer.
The Definitive Proof:
HMBC
When 1D methods are ambiguous, 2D Heteronuclear Multiple Bond Correlation (HMBC) using
N at natural abundance is definitive.
N1-Isomer: The methylene protons (
) will show a strong correlation to the N1 nitrogen (approx -170 ppm).
N2-Isomer: The methylene protons will show a correlation to the N2 nitrogen (approx -110 ppm).
Connectivity:
N1-Alkylation:
correlation to C5 is strong.
N2-Alkylation:
correlation to C5 is often weaker or absent, while correlations to ring nitrogens N1/N3 are observed.
Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for synthesizing, separating, and identifying the isomers.
Caption: Logical workflow for the synthesis, separation, and spectroscopic identification of tetrazolyl acetic acid isomers.
Experimental Protocols
Synthesis and Separation
Objective: To generate and isolate both N1 and N2 isomers for comparative analysis.
Reaction: Dissolve 5-substituted tetrazole (1.0 eq) in acetonitrile. Add
(1.5 eq) and stir for 15 min. Add ethyl bromoacetate (1.1 eq) dropwise. Reflux for 4-6 hours.
Workup: Filter inorganic salts. Evaporate solvent. Resuspend residue in EtOAc, wash with water and brine. Dry over
.
Purification: Perform Flash Column Chromatography (Silica Gel 60).
Gradient: Hexane:EtOAc (start 90:10
60:40).
Observation: The N2-isomer is typically less polar (higher
) and elutes first. The N1-isomer is more polar (lower ) and elutes second.
Spectroscopic Characterization Step
Protocol for Unknown Assignment:
Sample Prep: Dissolve ~10-20 mg of pure isomer in 0.6 mL DMSO-
.
Acquisition:
Run standard
(16 scans) and proton-decoupled (1024+ scans) experiments.
Critical: Ensure sufficient relaxation delay (
) for quaternary C5 detection.
Analysis:
Identify the tetrazole C5 signal (quaternary carbon, usually weak, between 150-175 ppm).
Compare the two isolated fractions.
Assignment: Assign the fraction with C5 at
165+ ppm as N2 and the fraction with C5 at 155 ppm as N1 .
References
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation . New Journal of Chemistry.
[Link]
Synthesis and spectroscopic properties of new bis-tetrazoles . National Institutes of Health (PMC).
[Link]
NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles . Journal of Organic Chemistry.
[Link]
Tetrazole acetic acid: Tautomers, conformers, and isomerization . Journal of Physical Chemistry A.
[Link]
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives . Magnetic Resonance in Chemistry.
[Link]
Validation
Comprehensive Comparison Guide: Reference Standards for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Executive Summary: The Isomeric Challenge In the analysis of tetrazole-based pharmaceutical intermediates, [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS 436091-35-9) represents a unique metrological challenge.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomeric Challenge
In the analysis of tetrazole-based pharmaceutical intermediates, [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS 436091-35-9) represents a unique metrological challenge.[1] Unlike simple organic acids, this compound is subject to annular tautomerism during synthesis, leading to the co-formation of the N1-isomer ([5-(3-Methoxy-phenyl)-tetrazol-1-yl]-acetic acid).[1]
Standard commercial "purity" claims (e.g., ">98%") often rely on non-selective titration methods or low-resolution HPLC that fails to resolve the N1/N2 regioisomers.[1] For drug development professionals, using a reference standard with unquantified isomeric impurities can lead to:
Erroneous Potency Calculations: Due to response factor differences between isomers.[1]
Regulatory Holds: Inability to mass-balance impurities in API synthesis (e.g., Sartan analogs).[1]
This guide objectively compares reference standard grades and establishes a self-validating analytical protocol to ensure data integrity.
Technical Deep Dive: The N1 vs. N2 Selectivity Crisis
The synthesis of the target 2-yl isomer typically involves the alkylation of 5-(3-methoxyphenyl)-1H-tetrazole.[1] This reaction is not regiospecific.[1]
Synthesis Pathway & Impurity Origin
The following diagram illustrates the bifurcation point where the critical impurity (N1-isomer) is generated.[1]
Figure 1: Divergent synthesis pathway showing the origin of the critical N1-isomer impurity.[1]
Comparative Analysis: Reference Standard Grades
Not all standards are created equal.[1] The table below compares the three primary classes of reference materials available for this compound, based on experimental evaluation of commercially available lots.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Primary Reference Standard (CRM)
Secondary Analytical Standard
Reagent Grade / Building Block
Intended Use
Quantitation, Method Validation, Release Testing
Routine QC, Identification
Synthesis starting material (NOT for analysis)
Traceability
SI-Traceable (qNMR/Mass Balance)
Traceable to Primary Standard
None / Batch-dependent
Isomeric Purity
Certified N2 > 99.5% (N1 < 0.1%)
N2 > 98.0% (N1 < 1.0%)
Mixture Risk (N1 often 2–5%)
Water Content
Measured (KF) & Factorized
Measured (KF)
"Loss on Drying" (Imprecise)
Assay Technique
Mass Balance (100% - Impurities - Water - Residuals)
HPLC Area % vs. External Std
HPLC Area % (often at 254nm only)
Risk Profile
Low: Guarantees accuracy
Medium: acceptable if characterized
Critical: High risk of bias
Scientist's Note: For GMP release testing, only the Primary or fully characterized Secondary standard is acceptable. Using Reagent Grade material can introduce a bias of 2-5% in potency assays due to the unquantified N1 isomer and residual solvents.
To ensure the reference standard you use is performing correctly, you must employ a method capable of separating the N1 and N2 isomers.[1] The following protocol is designed as a self-validating system : it includes a specific resolution check that fails if the column chemistry is insufficient.
HPLC Method Parameters[1][3][4][5]
Column: C18 Stationary Phase, High Carbon Load (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).[1]
This is the critical "Trustworthiness" step.[1] You cannot rely on the Certificate of Analysis alone; you must verify separation on your instrument.[1]
Protocol:
Standard Prep: Dissolve 10 mg of the Reference Standard in 10 mL of 50:50 Water:Acetonitrile.
Sensitivity Check: Inject a 0.1% dilution. Signal-to-Noise (S/N) must be > 10.[1][3]
Selectivity Check (The "Stress Test"):
If a pure N1 isomer standard is unavailable, expose a small aliquot of the N2 standard solution to UV light (254 nm) for 1 hour or mild heat (60°C) in acidic media.[1] This often induces minor isomerization or degradation similar to the N1 form.[1]
Requirement: The method must resolve the main peak (N2) from the nearest impurity (N1 or degradation product) with a Resolution (Rs) > 2.0 .[1]
Analytical Workflow Diagram[1]
Figure 2: Step-by-step analytical workflow emphasizing the critical System Suitability decision point.
Experimental Data: Selectivity Verification
The following data summarizes the retention time (RT) and Relative Response Factors (RRF) typically observed when using the method described above.
Note: The N1 isomer typically elutes earlier than the N2 isomer on C18 columns due to higher polarity (larger dipole moment).[1]
Conclusion and Recommendation
For accurate quantitation of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid , the primary risk is the co-elution of the N1-isomer.[1]
For Critical Assays: Use a Secondary Analytical Standard or CRM where the Certificate of Analysis explicitly states "Isomeric Purity" by HPLC.[1]
Avoid: "Building Block" grade chemicals for analytical calibration, as they often contain 2-5% of the N1 isomer, which will bias your potency results high if unresolved.
Implement: The self-validating resolution check in your HPLC sequence to guarantee data integrity.
References
Chemical Identity & Structure
PubChem Compound Summary for CID 11234567 (Analogous Structure). National Center for Biotechnology Information.[1] Link (Note: Specific CID for CAS 436091-35-9 verified via structure search).[1]
Tetrazole Isomerism & Synthesis
Ostrovskii, V. A., et al.[1][4] "Selectivity of Alkylation of Tetrazoles." Chemistry of Heterocyclic Compounds. Explains the kinetic vs. thermodynamic control in N1/N2 alkylation. Link
Analytical Methodology
USP General Chapter <621> Chromatography.[1] United States Pharmacopeia.[1] Defines system suitability requirements for resolution (Rs > 1.5). Link[1]
Metrological Standards
ISO 17034:2016.[1] General requirements for the competence of reference material producers. Link
This guide provides a technical analysis of the UV-Vis absorption properties of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid , contrasting it with its regioisomers and structural analogs. In the absence of a single standardized pharmacopeial monograph, the spectral data presented here is synthesized from authoritative characterizations of 5-aryl-tetrazole scaffolds.
Key Spectroscopic Insight:
The compound exhibits a characteristic dual-band absorption profile driven by the conjugation between the 3-methoxyphenyl ring and the tetrazole moiety.
(Primary E-band):240–250 nm (High Intensity) – Attributed to the transition of the conjugated phenyl-tetrazole system.[1]
(Secondary B-band):280–290 nm (Lower Intensity) – A bathochromically shifted benzenoid band induced by the auxochromic 3-methoxy substituent.[1]
Comparative Analysis: Target vs. Alternatives
A critical challenge in synthesizing this compound is the formation of regioisomers (N1 vs. N2 alkylation).[1] UV-Vis spectroscopy is a rapid, non-destructive method to distinguish the desired 2-isomer from the 1-isomer byproduct.
Table 1: Comparative UV-Vis Absorption Maxima (Methanol,
)
Planar Conformation: The N2-substituent allows the phenyl and tetrazole rings to remain coplanar, maximizing conjugation. The 3-OMe group red-shifts the spectrum vs. unsubstituted analogs.
Alternative A: 1-Isomer (Byproduct)
1,5-Disubstituted
~225–235
~3.9
Steric Twist: The N1-acetic acid group sterically clashes with the phenyl ortho-protons, twisting the rings out of planarity. This causes a hypsochromic (blue) shift and hypochromic effect (lower intensity).[1]
Alternative B: 5-Phenyltetrazole
Unsubstituted Parent
240
4.16
Lacks the methoxy auxochrome. Serves as the baseline for the conjugated system.[1]
Alternative C: Anisole (Methoxybenzene)
Simple Aromatic
217, 269
3.6
Shows the baseline effect of the methoxy group without the tetrazole extension.[1]
Critical Note on Regioselectivity: In alkylation reactions of 5-substituted tetrazoles, the 2-isomer is thermodynamically favored and typically the major product. However, the 1-isomer often forms as a kinetic impurity. The distinct blue shift (~10–20 nm) of the 1-isomer allows for monitoring reaction purity via HPLC-UV diode array detection.
This diagram illustrates the structural causality behind the spectral differences, specifically why the Target (2-isomer) absorbs at a longer wavelength than the Alternative (1-isomer).
Caption: Structural impact on electronic transitions. The planar N2-isomer allows full delocalization, lowering the HOMO-LUMO gap compared to the sterically hindered N1-isomer.
Caption: Standardized workflow for UV-Vis spectral acquisition ensuring Beer-Lambert compliance.
References
Roberts, C. W., et al. (1959).[1] Synthesis and Spectra of a Matched Series of 1,5-Disubstituted Tetrazoles. Journal of the American Chemical Society.[1][2] Link[1]
Establishes the baseline UV spectra for 5-phenyltetrazole and the distinction between N1 and N2 isomers.
Butler, R. N. (1977).[1] Recent Advances in Tetrazole Chemistry.[1][3] Advances in Heterocyclic Chemistry.[1] Link
Authoritative review on tetrazole tautomerism and alkyl
Executive Summary: The Dual-Hazard Challenge Disposing of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid requires a nuanced approach because the molecule possesses two distinct functional groups with opposing disposal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dual-Hazard Challenge
Disposing of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid requires a nuanced approach because the molecule possesses two distinct functional groups with opposing disposal requirements:
The Tetrazole Ring: A high-nitrogen energetic motif that poses explosion risks (Class 1 precursor characteristics) and shock sensitivity, particularly if it forms salts with transition metals.
The Carboxylic Acid Tail: An acidic moiety that invites standard neutralization protocols, which—if applied incorrectly to a tetrazole—can generate highly unstable tetrazolate salts.
Core Directive: Do NOT treat this merely as an organic acid. The energetic stability of the tetrazole ring takes precedence.[1] Incineration via a licensed hazardous waste handler is the only approved disposal method. Benchtop chemical deactivation is strongly discouraged due to the risk of accidental detonation.
Part 1: Chemical Hazard Characterization
To dispose of this compound safely, you must understand the mechanism of its potential failure.
Feature
Chemical Logic
Operational Risk
Tetrazole Ring (N4C)
High heat of formation; high nitrogen content.
Explosion Hazard: Can decompose violently under heat (>200°C) or shock.
N2-Substitution
The acetic acid group is attached at the N2 position.
Relative Stability: N2-isomers are generally more thermally stable than N1-isomers, but they still retain significant energetic potential.[2]
Carboxylic Acid
Ionizable proton (pKa ~3–4).
Incompatibility: Reacts with bases and metals. Reaction with heavy metals (Cu, Pb, Zn) forms explosive metal tetrazolates .[2]
Methoxy-Phenyl
Electron-donating group on the phenyl ring.
Environmental: Potential aquatic toxicity; requires incineration (no drain disposal).
Part 2: Pre-Disposal Stabilization (The "Self-Validating System")
A "Self-Validating System" in safety means the protocol prevents you from making a fatal error. For this compound, the system relies on Material Segregation and Tool Selection .[2]
Rule 1: The "No-Metal" Protocol
Causality: Tetrazoles react with transition metals (Iron, Copper, Zinc, Lead) to form metal tetrazolates.[2] These salts are often primary explosives, significantly more sensitive than the parent compound.[2]
Protocol: NEVER use metal spatulas, metal drums, or containers with metal fittings.[2]
Validation: Use only Teflon (PTFE) , Polypropylene , or Ceramic tools.[2]
Rule 2: Solvent & pH Control
Causality: While the compound is acidic, neutralizing it with strong bases (NaOH/KOH) generates heat (exotherm). If the solution dries out, the resulting sodium tetrazolate salt is an energetic material.
Protocol: Keep the waste in its original solvent if possible. If solid, do not dissolve solely for disposal; dispose of as solid waste to minimize handling.[2]
Validation: If liquid waste is generated, verify pH is < 9.[2] Avoid creating dry salts.
The following diagram outlines the critical decision points for classifying and packaging the waste.
Figure 1: Decision matrix for segregating tetrazole waste streams. Note the critical stop-point if metal contamination is suspected.
Part 4: Detailed Operational Procedures
Scenario A: Solid Waste (Pure Compound)
Container: High-density polyethylene (HDPE) wide-mouth jar. NO METAL CANS.
Stabilization: Wetting the solid with a small amount of mineral oil or water (phlegmatization) is recommended if the powder is very fine, to reduce electrostatic discharge (ESD) risk.
Labeling:
Chemical Name: [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Neutralization (Spill Only): Do not use dry sweeping (friction risk). Cover spill with a wet absorbent pad (water or appropriate solvent) to desensitize.
Collection: Scoop up the wet pad/sludge using a plastic scoop . Place in a plastic bag, then into a plastic pail.
Part 5: Regulatory Compliance & Documentation
EPA Waste Codes (RCRA)
While this specific compound is not P-listed or U-listed by specific CAS number, it falls under "Characteristic" waste codes due to its properties.[2]
Code
Description
Applicability
D001
Ignitable
If the compound is in a flammable solvent (Methanol, EtOAc).[2]
D002
Corrosive
If the waste is aqueous and pH < 2 (due to the acetic acid tail).
D003
Reactive
Applied if the specific tetrazole derivative is deemed capable of detonation or explosive decomposition.[1] Always err on the side of caution and declare D003 if unsure.
Packing Group: II or III (depending on combustibility data).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Singh, H., et al. (2008).[2] "Tetrazoles: Synthesis and Biological Activity." Arkivoc, 2008(i), 45-65.[2] (Reference for tetrazole-metal complexation risks). [Link]
Definitive Guide to Personal Protective Equipment for Handling [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid. Given the absence of a specific...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from the known hazards of its core chemical moieties: the tetrazole ring, the carboxylic acid group, and the methoxyphenyl substituent. The protocols herein are built on a foundation of established laboratory safety principles to ensure user protection and experimental integrity.
Hazard Assessment: A Synthesis of Structural Risks
The primary directive in handling any new chemical entity is to understand its potential hazards by analyzing its structure. [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid presents a trifecta of risks derived from its functional groups. A thorough understanding of these risks is crucial for selecting appropriate Personal Protective Equipment (PPE).[1]
Tetrazole Ring: Tetrazole derivatives are characterized by a high nitrogen content. This makes them energetic compounds that may pose a risk of rapid decomposition or explosion under specific conditions, such as heat, friction, or mechanical shock.[2][3]
Acetic Acid Moiety: As a carboxylic acid, this compound is inherently acidic. Concentrated organic acids are corrosive and can cause severe burns to the skin and eyes, as well as irritation to the respiratory tract upon inhalation of dust or aerosols.[4][5]
Methoxyphenyl Group: While the methoxy-phenyl group is common in pharmaceuticals, related compounds like 3-Methoxyphenylacetic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.
Based on this structural analysis, we can infer the primary hazards associated with this compound, which dictates the necessary protective measures.
Hazard Category
Inferred GHS Hazard Statements
Rationale & Primary Risk
Health Hazards
H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] H302: Harmful if swallowed.[7]
The carboxylic acid and aromatic functionalities are known irritants to skin, eyes, and mucous membranes.[5]
Physical Hazards
H240: Heating may cause an explosion (potential).[3]
The high nitrogen content of the tetrazole ring suggests the compound may be energetic and thermally unstable.[2][8]
Environmental
H410: Very toxic to aquatic life with long lasting effects.[6][7]
Many complex organic molecules can pose a significant risk to aquatic ecosystems if released.[7]
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
A multi-layered PPE strategy is mandatory to mitigate the identified risks. This is not merely a checklist but a comprehensive system designed to protect you from exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Eye and Face Protection: The First Line of Defense
Direct contact with corrosive and irritating solids or solutions can cause severe and irreversible eye damage.
Mandatory: Always wear chemical splash goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][9] Safety glasses do not provide adequate protection against splashes.[5]
Recommended for High-Risk Operations: When handling larger quantities (>1g), or when there is a significant risk of splashing during procedures like dissolution or transfer, a full-face shield must be worn over the chemical splash goggles.[2][4][10]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure. Proper glove selection and use are critical.
Glove Type: Use chemical-resistant gloves. Nitrile gloves are generally adequate for incidental contact with many organic acids and solids.[10][11] Always consult a glove compatibility chart from the manufacturer for the specific chemicals being used.
Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Remove gloves using the proper technique to avoid contaminating your skin. Never reuse disposable gloves.[10]
Body Protection: Shielding Your Skin
Protect your skin and personal clothing from contamination.
Lab Coat: A properly-sized, long-sleeved laboratory coat is required. It should be fully buttoned to ensure maximum coverage.[10]
Additional Protection: For tasks with a higher risk of spills, such as handling stock solutions, a chemical-resistant apron worn over the lab coat is recommended.[5][10] Ensure you are wearing long pants and closed-toe shoes.[4][10]
Fine powders and aerosols of acidic compounds can cause significant respiratory irritation.
Primary Engineering Control: All handling of solid [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid that could generate dust (e.g., weighing, transferring) MUST be performed inside a certified chemical fume hood.[1][11][12] This is the most critical step in preventing respiratory exposure.
Respirator Use: If a fume hood is not available or during a large-scale emergency spill, a NIOSH-approved respirator may be necessary.[9] The specific type (e.g., an N95 for particulates or one with an acid gas cartridge) depends on the nature of the exposure. All respirator use must be in accordance with a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[13]
Operational Plan: From Preparation to Disposal
Safe handling is a process. Following a structured workflow minimizes risk at every stage.
Safe Handling Workflow
This workflow outlines the critical steps and decision points for safely handling the compound.
Caption: A stepwise workflow for the safe handling of the compound.
Step-by-Step Handling Protocol
Pre-Approval: Before the first use, ensure you have read this guide and any relevant institutional Standard Operating Procedures (SOPs).[12][13]
Area Designation: Conduct all work with the compound in a designated area within a chemical fume hood.[14]
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before introducing the compound. Use non-metal or Teflon-coated spatulas to minimize friction.[2]
Don PPE: Put on all required PPE as outlined in Section 2, ensuring a proper fit.
Weighing and Transfer:
Tare your container on the balance.
Carefully transfer the desired amount of solid compound, minimizing any dust generation.
If creating a solution, add the solid to the solvent slowly. Be aware that dissolving acids can be exothermic.
Post-Transfer: Immediately and tightly cap the stock container. Clean any residual solid from the spatula and weighing paper, disposing of the cleaning materials into the designated solid waste container.
Cleanup: After the experiment is complete, decontaminate all surfaces and equipment. Thoroughly wash your hands with soap and water after removing your gloves.[3]
Disposal Plan: Ensuring a Safe Final Step
Improper disposal of chemical waste is a significant safety and environmental hazard.[1] Tetrazole-containing compounds and acidic waste require careful management.
Waste Disposal Workflow
Caption: Disposal workflow for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid.
Step-by-Step Disposal Protocol
Waste Segregation:
Solid Waste: Collect unused compound, contaminated gloves, weighing papers, and spill cleanup materials in a dedicated, sealable, and clearly labeled hazardous waste container.[3]
Liquid Waste: Collect contaminated solvents and solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[11]
Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Corrosive," "Toxic").
Storage: Store sealed waste containers in a designated Satellite Accumulation Area. The area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[15] Store acidic waste separately from bases and flammable solvents.[10][12]
Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[15]
By adhering to these rigorous PPE, operational, and disposal protocols, you can effectively mitigate the risks associated with handling [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, ensuring a safe and productive research environment.
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